molecular formula C8H8N2O B13100157 6-Amino-1H-indol-1-ol

6-Amino-1H-indol-1-ol

Katalognummer: B13100157
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: ABOXAPPMIRGCIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 6-Amino-1H-indol-1-ol ( 877470-59-2) is an organic compound with the molecular formula C 8 H 8 N 2 O and a molecular weight of 148.16 g/mol [ citation:1 ]. This derivative features the fundamental indole structure—a bicyclic system comprising a benzene ring fused to a five-membered, nitrogen-containing pyrrole ring [ citation:3 ]—that is substituted with both an amino and a hydroxyl group. Research Significance of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery due to its widespread presence in biologically active molecules [ citation:2 ]. Indole derivatives are recognized for their structural versatility and diverse biological activities, making them central to the design of compounds for investigating a wide array of diseases, including cancer, neurological disorders, and infections [ citation:2 ]. The reactivity of the indole structure allows for participation in various chemical transformations, such as electrophilic substitution and multicomponent reactions, which are valuable for creating diverse chemical libraries for research [ citation:4 ]. Handling and Safety This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C8H8N2O

Molekulargewicht

148.16 g/mol

IUPAC-Name

1-hydroxyindol-6-amine

InChI

InChI=1S/C8H8N2O/c9-7-2-1-6-3-4-10(11)8(6)5-7/h1-5,11H,9H2

InChI-Schlüssel

ABOXAPPMIRGCIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CN2O)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-1H-indole: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in natural products and its versatile biological activity.[1][2] Among its many derivatives, 6-Amino-1H-indole emerges as a particularly valuable building block. Its strategic placement of an amino group on the benzene ring of the indole system enhances its functionality, making it a key intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and notable applications of 6-Amino-1H-indole, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

6-Amino-1H-indole, also known as 1H-indol-6-amine, is an aromatic heterocyclic organic compound.[4] Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with an amino group substituted at the C6 position.[5][6]

Caption: Chemical Structure of 6-Amino-1H-indole with IUPAC numbering.

Table 1: Physicochemical Properties of 6-Amino-1H-indole

PropertyValueSource
CAS Number 5318-27-4[7][8]
Molecular Formula C₈H₈N₂[3][4][8]
Molecular Weight 132.16 g/mol [4][8]
Appearance Light brown solid/powder[3]
Melting Point 75-79 °C[8]
Purity ≥ 97%[8]
SMILES Nc1ccc2cc[nH]c2c1[8]
InChI 1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2[8]
Storage Store at -20°C[8]

Synthesis and Reactivity

While a plethora of methods exist for the synthesis of the indole core, the preparation of specific derivatives like 6-Amino-1H-indole often involves multi-step sequences.[2] A common strategy is the introduction of a nitro group at the 6-position of an indole precursor, followed by its reduction to the corresponding amine. The Batcho-Leimgruber indole synthesis is a notable method for constructing substituted indoles.[9]

The reactivity of 6-Amino-1H-indole is characterized by the interplay between the electron-rich pyrrole ring and the nucleophilic amino group. The pyrrole nitrogen's lone pair contributes to the aromaticity of the ring system, making the indole core susceptible to electrophilic substitution, primarily at the C3 position.[5] The amino group at the C6 position can undergo typical amine reactions such as acylation, alkylation, and diazotization, allowing for further functionalization. This dual reactivity makes 6-Amino-1H-indole a versatile intermediate for creating a diverse library of compounds.[3]

Experimental Protocols

Representative Synthesis: Reduction of 6-Nitroindole

This protocol outlines a general procedure for the synthesis of 6-Amino-1H-indole from 6-nitroindole, a common precursor.

Materials:

  • 6-Nitroindole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-nitroindole in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add an excess of tin(II) chloride dihydrate.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

A Dissolve 6-Nitroindole in Ethanol B Add SnCl2·2H2O A->B C Add Conc. HCl and Reflux B->C D Neutralize with NaOH C->D E Extract with Ethyl Acetate D->E F Wash with Brine and Dry E->F G Purify by Column Chromatography F->G

Caption: General workflow for the synthesis of 6-Amino-1H-indole.

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, and the addition of an amino group at the 6-position provides a handle for creating derivatives with a wide range of biological activities.[1][10][11]

Key Application Areas:

  • Anticancer Agents: The 6-aminoindole moiety has been incorporated into molecules designed as potent DNA-topoisomerase II poisons and agents to combat multi-drug resistance (MDR) in cancer cells.[8]

  • Kinase Inhibitors: It serves as a building block for the synthesis of protein kinase C θ (PKCθ) inhibitors, which are targets for inflammatory and autoimmune diseases.[8]

  • Ion Channel Modulators: Derivatives have been developed as antagonists for the transient receptor potential cation channel subfamily V member 1 (TRPV1), a target for pain relief.[8] Additionally, it is a scaffold for potent and selective blockers of the Nav1.8 sodium channel, which are potential analgesics for neuropathic and inflammatory pain.[8]

  • Receptor Modulators: 6-Aminoindole derivatives have been investigated as allosteric enhancers of the A3 adenosine receptor.[8]

  • Metabolic Disease Research: The scaffold is used in the development of human liver glycogen phosphorylase (HLGP) inhibitors for the potential treatment of type 2 diabetes.[8]

  • Antimicrobial Agents: The broader class of indole derivatives has shown significant potential as antibacterial and antifungal agents.[1][12]

Beyond pharmaceuticals, 6-Amino-1H-indole is also utilized in the synthesis of dyes, pigments, and advanced materials due to its unique electronic and photophysical properties.[3]

Safety and Handling

6-Amino-1H-indole is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation, as well as respiratory irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[8] It should be stored in a well-ventilated area, and at a recommended temperature of -20°C for long-term stability.[8]

Conclusion

6-Amino-1H-indole stands out as a versatile and highly valuable chemical entity for researchers and drug development professionals. Its unique combination of the indole core's biological relevance and the synthetic versatility offered by the 6-amino group provides a robust platform for the design and synthesis of novel therapeutic agents and functional materials. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount to unlocking its full potential in scientific innovation.

References

  • PubChem. 6-Aminoindole | C8H8N2 | CID 256096. [Link]

  • Wikipedia. Indole. [Link]

  • ACS Publications. Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines | The Journal of Organic Chemistry. [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • National Center for Biotechnology Information. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. [Link]

  • International Journal of Current Science. Indole: A Promising Scaffold For Biological Activity. [Link]

  • ResearchGate. (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]

  • ScienceDirect. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • National Center for Biotechnology Information. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • National Center for Biotechnology Information. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. [Link]

  • Springer. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. [Link]

  • Organic Chemistry Portal. Synthesis of indolines. [Link]

  • Exposome-Explorer. Indole (Compound). [Link]

  • PubChem. 1-methyl-1H-indazol-6-amine. [Link]

Sources

An In-depth Technical Guide to the In Vitro Mechanism of Action of 6-Amino-1H-indol-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Framework for a Novel Bioactive Scaffold

This document provides a comprehensive, albeit theoretical, exploration of the potential in vitro mechanism of action of the novel compound, 6-Amino-1H-indol-1-ol. Given the absence of direct empirical data for this specific molecule in the current scientific literature, this guide is constructed upon a foundation of established knowledge regarding its core structural components: the 1-hydroxyindole nucleus and the 6-aminoindole moiety. The proposed mechanisms and experimental designs are therefore inferential, intended to serve as a robust starting point for researchers and drug development professionals interested in investigating this and similar novel chemical entities.

The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The introduction of a hydroxyl group at the N1 position and an amino group at the C6 position of the indole ring creates a unique electronic and structural profile that suggests several plausible and compelling mechanisms of action. This guide will delve into these possibilities, offering detailed experimental protocols to systematically test these hypotheses.

Part 1: Hypothesized Mechanisms of Action

The unique combination of a 1-hydroxy and a 6-amino substituent on the indole ring suggests that 6-Amino-1H-indol-1-ol could exhibit a multi-faceted mechanism of action. We will explore three primary, non-mutually exclusive hypotheses:

  • Protein Kinase Inhibition: The 6-aminoindole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[4] The amino group can act as a key hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of various kinases. The 1-hydroxyindole core may further enhance binding affinity and selectivity. We hypothesize that 6-Amino-1H-indol-1-ol may function as a competitive inhibitor of protein kinases involved in oncogenic signaling pathways, such as mTOR or protein kinase C (PKC).

  • Antioxidant and Anti-inflammatory Activity: Indole derivatives are known to possess significant antioxidant and anti-inflammatory properties.[5] The electron-rich indole nucleus can scavenge free radicals, while the N-hydroxyl and C6-amino groups may further enhance this activity. We propose that 6-Amino-1H-indol-1-ol could mitigate oxidative stress and inhibit key inflammatory mediators.

  • Modulation of Apoptotic Pathways: By inhibiting pro-survival signaling kinases and reducing oxidative stress, 6-Amino-1H-indol-1-ol could potentially induce apoptosis in cancer cells. This could occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

The following sections will detail the experimental approaches required to investigate these hypothesized mechanisms.

Part 2: Experimental Protocols for Mechanistic Elucidation

A logical first step is to screen 6-Amino-1H-indol-1-ol against a panel of protein kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay (Example: mTOR Kinase)

  • Assay Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where light output is proportional to the amount of ATP remaining in the reaction.

  • Materials:

    • Recombinant human mTOR kinase

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Kinase assay buffer

    • 6-Amino-1H-indol-1-ol (test compound)

    • Positive control inhibitor (e.g., Rapamycin)

    • Luminescent kinase assay kit

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of 6-Amino-1H-indol-1-ol in the kinase assay buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP using the luminescent assay kit according to the manufacturer's instructions.

    • Read the luminescence on a microplate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Hypothetical Data Presentation:

CompoundmTOR IC50 (nM)PKCα IC50 (nM)
6-Amino-1H-indol-1-ol150>10,000
Rapamycin (Positive Control)10N/A

Following the identification of a potential molecular target, the cellular consequences of target engagement must be assessed.

Protocol: Cell Viability Assay (MTT Assay)

  • Assay Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 6-Amino-1H-indol-1-ol for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol: Analysis of Apoptosis by Flow Cytometry

  • Assay Principle: This method uses Annexin V, which has a high affinity for phosphatidylserine (PS) that is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells, and propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells.

  • Procedure:

    • Treat cells with 6-Amino-1H-indol-1-ol at its GI50 concentration for 24 and 48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

To confirm that the observed cellular effects are a direct result of the hypothesized mechanism, the modulation of the target signaling pathway should be investigated.

Protocol: Western Blot Analysis of mTOR Pathway

  • Assay Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Procedure:

    • Treat cells with 6-Amino-1H-indol-1-ol for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against total mTOR, phospho-mTOR, and downstream effectors like p70S6K and 4E-BP1.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Part 3: Visualizations

Hypothesized Signaling Pathway of 6-Amino-1H-indol-1-ol

G 6-Amino-1H-indol-1-ol 6-Amino-1H-indol-1-ol mTOR mTOR 6-Amino-1H-indol-1-ol->mTOR Inhibition p70S6K p70S6K mTOR->p70S6K Phosphorylates _4EBP1 4E-BP1 mTOR->_4EBP1 Phosphorylates Apoptosis Apoptosis mTOR->Apoptosis Suppresses Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Hypothesized mTOR signaling pathway inhibited by 6-Amino-1H-indol-1-ol.

Experimental Workflow for In Vitro Characterization

G cluster_0 Hypothesis Generation cluster_1 Molecular Level cluster_2 Cellular Level cluster_3 Pathway Level Hypothesis 6-Amino-1H-indol-1-ol is a Protein Kinase Inhibitor Kinase_Assay In Vitro Kinase Inhibition Assay Hypothesis->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot for Signaling Pathway Apoptosis_Assay->Western_Blot

Caption: A streamlined workflow for the in vitro mechanistic study of 6-Amino-1H-indol-1-ol.

References

  • Gaudet, M., et al. (2024).
  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • Somei, M. (2020). Simple Synthetic Method for 1-Hydroxyindole and Its Application to 1-Hydroxytryptophan Derivatives.
  • Plouffe, D., et al. (2013). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. PMC.
  • Kalinina, A. A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • Li, G., et al. (2014). Facile Preparation of 6-(Aminomethyl)isoindolin-1-one Realizing Complete Reduction of Double Aromatic Cyano Groups.
  • Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. RJPN.
  • Reddy, T. S., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines.
  • El-Sawy, E. R., et al. (2021).
  • Al-Hussain, S. A., & Al-shammari, A. M. M. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Mondal, S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)
  • Inagaki, F., et al. (2006).
  • Aly, A. A., et al. (2021). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. PMC.
  • Somei, M. (2008). [Imagination and creation: 1-hydroxyindole chemistry and the dream challenge]. PubMed.
  • Somei, M., et al. (1992). THE CHEMISTRY OF 1-HYDROXYINDOLE DERIVATIVES: NUCLEOPHILIC SUBSTITUTION REACTIONS ON INDOLE NUCLEUS'.
  • Naka, T., et al. (1997). A NEW SYNTHESIS OF 1-HYDROXYINDOLES AND SPECTRA OF 1-HYDROXYINDOLE.

Sources

Toxicity and Safety Profile of 6-Amino-1H-indol-1-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug design and materials science, 6-Amino-1H-indol-1-ol (1)[1] occupies a paradoxical space. Structurally, it is a highly versatile pharmacophore and synthetic intermediate; however, it harbors two distinct functional groups traditionally flagged as structural alerts (toxicophores): an N-hydroxy (1-OH) group and an aromatic amine (6-NH₂) .

For researchers and drug development professionals, navigating the safety profile of this compound requires a rigorous understanding of its metabolic activation pathways. This whitepaper synthesizes the mechanistic toxicology of 6-Amino-1H-indol-1-ol, contextualizes its safety profile against related N-hydroxyindole therapeutics, and provides field-proven, self-validating experimental workflows to accurately assess its toxicity during preclinical development.

Structural Toxicology and Metabolic Activation

The toxicity of 6-Amino-1H-indol-1-ol is not typically driven by the parent molecule itself, but rather by its biotransformation into highly reactive electrophilic intermediates.

The N-Hydroxy (1-OH) Liability

The presence of N-O single bonds is generally considered a structural element which poses serious risks to drug-likeness, as these moieties can generate 2[2]. In vivo, Phase II metabolizing enzymes (specifically sulfotransferases and N-acetyltransferases) conjugate the 1-OH group to form an O-sulfate or O-acetate ester. Because these esters are exceptional leaving groups, the N-O bond undergoes heterolytic cleavage to generate a highly electrophilic nitrenium ion . These reactive cationic species covalently bind to nucleic acids or other nucleophilic sites, producing stable adducts that generate severe toxicity and may lead to malignant tumors[2].

The Aromatic Amine (6-NH₂) Liability

Concurrently, the 6-amino group is susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This pathway typically yields a hydroxylamine intermediate that can further oxidize into a quinone-imine . Unlike the "hard" nitrenium ion, the quinone-imine acts as a "soft" electrophile, rapidly alkylating cellular thiols (such as glutathione), leading to severe oxidative stress and hepatotoxicity.

G A 6-Amino-1H-indol-1-ol B O-Sulfate/Acetate Ester A->B Phase II (SULTs/NATs) D Quinone-Imine (Soft Electrophile) A->D CYP450 Oxidation C Nitrenium Ion (Hard Electrophile) B->C Heterolytic Cleavage E DNA Adducts (Mutagenicity) C->E Covalent Binding F GSH Depletion (Hepatotoxicity) D->F Thiol Alkylation

Metabolic activation pathways of 6-Amino-1H-indol-1-ol leading to cellular toxicity.

Pharmacological Context: Efficacy vs. Toxicity

While the metabolic pathways outline a severe toxicity risk, empirical data on the broader class of 1-hydroxyindoles reveals a more nuanced reality. Strategic substitutions on the indole ring can sterically or electronically shield the toxicophore, preventing activation.

Despite inherent structural liabilities, N-hydroxyindole-based compounds (NHIs) have been reported as highly efficient3, a critical enzyme in the Warburg effect, making them promising starvation agents against cancer cells[2][3][4]. Furthermore, synthetic methodologies have successfully leveraged 1-hydroxyindole scaffolds to create novel therapeutics, such as 5, which demonstrated lower toxicity than its parent compound while maintaining potent α2-blocker activity[5][6].

Comparative Toxicity Metrics
Compound ClassPrimary Target / ApplicationEfficacy MetricMutagenicity (Ames)Acute Toxicity (LD50)
Unsubstituted 1-Hydroxyindole Synthetic IntermediateN/APositive< 100 mg/kg
1-Hydroxyyohimbine α2-Adrenergic BlockerHigh AffinityNegative> 500 mg/kg
NHI-1 (N-hydroxyindole-based) LDHA Inhibitor (Oncology)IC50 = 9.5 nMNegative> 1000 mg/kg
6-Amino-1H-indol-1-ol Pharmacophore / IntermediateVariableDose-DependentTBD (Preclinical)

Experimental Methodologies for Safety Validation

To advance 6-Amino-1H-indol-1-ol derivatives safely, researchers must deploy self-validating screening systems. The following protocols are designed to definitively identify and mitigate the formation of reactive metabolites.

Protocol 1: In Vitro Reactive Metabolite Trapping Assay

Causality & Rationale: To accurately predict hepatotoxicity and genotoxicity, we must intercept transient electrophiles before they degrade. According to Hard and Soft Acids and Bases (HSAB) theory, quinone-imines are "soft" electrophiles that readily react with "soft" nucleophiles like the thiol group in Glutathione (GSH). Conversely, nitrenium ions are "hard" electrophiles that prefer "hard" nucleophiles like the cyanide ion (KCN).

Step-by-Step Methodology:

  • Incubation Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 10 µM of 6-Amino-1H-indol-1-ol with Human Liver Microsomes (HLM) at a 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add 5 mM GSH (soft trap) and 1 mM KCN (hard trap) to the mixture.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Self-Validation Controls:

    • Negative Control: Run a parallel sample omitting NADPH to confirm that any adduct formation is strictly CYP450-dependent.

    • Positive Control: Run a parallel sample using Acetaminophen (known to form a stable GSH adduct at m/z 457).

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-HRMS/MS Analysis: Analyze the supernatant using a High-Resolution Mass Spectrometer. Scan for neutral losses characteristic of GSH adducts (loss of 129 Da for pyroglutamic acid) and mass shifts indicating cyano adducts (+25 Da).

Protocol 2: Ames Fluctuation Test for Genotoxicity

Causality & Rationale: Standard agar-based Ames tests may yield false negatives for highly unstable nitrenium ions that degrade before diffusing through the agar. The fluctuation method in liquid media increases the exposure surface area and sensitivity for detecting point mutations caused by DNA adduction.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 and TA100 overnight in nutrient broth.

  • Exposure: Expose the bacteria to varying concentrations of 6-Amino-1H-indol-1-ol (0.1 to 100 µg/mL) in 24-well plates, both in the presence and absence of an S9 metabolic activation mix.

  • Incubation & Scoring: Add a pH indicator (bromocresol purple) and incubate for 48 hours at 37°C. Score wells that turn yellow (indicating a drop in pH due to bacterial growth/mutation) as positive for mutagenicity.

G S1 1. Microsomal Incubation (HLM + NADPH) S2 2. Electrophile Trapping (GSH / KCN) S1->S2 Generates Metabolites S3 3. LC-HRMS Analysis (Adduct Detection) S2->S3 Quench & Extract S4 4. Ames Fluctuation Test (Genotoxicity) S3->S4 If Adducts Detected S5 5. Scaffold Optimization (Steric Shielding) S4->S5 If Mutagenic

High-throughput safety screening and optimization workflow for reactive metabolites.

Scaffold Optimization Strategies

If 6-Amino-1H-indol-1-ol demonstrates unacceptable toxicity in the above assays, medicinal chemists can deploy several mitigation strategies:

  • O-Alkylation: Converting the 1-OH group to a 1-methoxy (1-OCH₃) group eliminates the potential for O-sulfation, entirely blocking the nitrenium ion pathway while often retaining target affinity.

  • Steric Shielding: Introducing bulky alkyl groups (e.g., tert-butyl) at the C-2 or C-7 positions can sterically hinder Phase II enzymes from accessing the N-hydroxy group, thereby preventing bioactivation.

References

  • bidepharm.
  • Bioactive heterocycles containing endocyclic N-hydroxy groups PMC - NIH URL
  • wjgnet.
  • Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases Frontiers URL
  • mkscienceset.
  • Rearrangement Reaction in 1-Hydroxyindole Chemistry: A Synthesis of Novel 7-Substituted Yohimbine, and 4a-Substituted 1,2,3,4-Tetrahydro-β-Carboline DerivaTives1 ResearchGate URL

Sources

6-Amino-1H-indol-1-ol molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Amino-1H-indol-1-ol: Physicochemical Properties, Synthesis, and Analytical Characterization

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[1] Its versatile structure allows for extensive functionalization, leading to a vast chemical space for therapeutic exploration. This guide focuses on a specific, lesser-explored derivative: 6-Amino-1H-indol-1-ol.

While its parent compound, 6-amino-1H-indole (commonly known as 6-aminoindole), is a well-documented building block in the synthesis of various therapeutic agents,[2] direct literature on 6-Amino-1H-indol-1-ol is scarce. The addition of a hydroxyl group to the indole nitrogen at the 1-position (an N-hydroxyindole) significantly alters the molecule's electronic properties and potential biological activity. N-hydroxyindoles have garnered attention for their roles as antimicrobial and fungicidal agents and as versatile synthetic intermediates.[3][4]

This technical guide provides a comprehensive overview of 6-Amino-1H-indol-1-ol, leveraging calculated data, established synthetic methodologies for N-hydroxyindoles, and analytical principles. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this unique molecule.

Part 1: Molecular Identity and Physicochemical Properties

The fundamental characteristics of a molecule are its molecular formula, weight, and exact mass. As 6-Amino-1H-indol-1-ol is not extensively cataloged, its properties are derived from its chemical formula, C₈H₈N₂O. For comparative purposes, the known properties of the parent compound, 6-aminoindole (C₈H₈N₂), are also presented.

Table 1: Calculated Physicochemical Properties of 6-Amino-1H-indol-1-ol

PropertyValueData Source
Molecular Formula C₈H₈N₂ODerived
Molecular Weight 148.16 g/mol Calculated
Exact Mass 148.0637 DaCalculated

Note: Molecular weight is calculated using isotopic averages, while exact mass is calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 2: Database Properties of the Parent Compound, 6-Amino-1H-indole

PropertyValueReference(s)
Molecular Formula C₈H₈N₂[5]
Molecular Weight 132.16 g/mol [5]
Exact Mass 132.0687 Da[5]
Appearance Light brown powder[2]
Melting Point 75-79 °C
CAS Number 5318-27-4[5]

The introduction of the N-hydroxyl group in 6-Amino-1H-indol-1-ol increases the molecular weight by approximately 16 Da, corresponding to the mass of an oxygen atom. This modification is also expected to alter its polarity, solubility, and hydrogen bonding capabilities, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Part 2: Proposed Synthesis Pathway

Direct synthetic routes for 6-Amino-1H-indol-1-ol are not reported in current literature. However, a plausible pathway can be designed based on well-established methods for N-hydroxyindole synthesis. A general and high-yielding method involves the intramolecular reductive cyclization of ortho-nitrobenzyl ketones or aldehydes.[3][6] This approach is adaptable and tolerant of various functional groups.

The proposed synthesis begins with a suitable starting material, such as 4-methyl-3-nitrophenol, and proceeds through several key transformations to yield the target molecule.

G cluster_0 Proposed Synthesis of 6-Amino-1H-indol-1-ol A 4-Methyl-3-nitrophenol (Starting Material) B Protection of Phenol (e.g., Benzyl ether) A->B BnBr, K2CO3 C Side-chain Bromination (e.g., NBS, AIBN) B->C NBS, AIBN D Henry Reaction (with Nitromethane) C->D CH3NO2, Base E Nef Reaction (to form aldehyde) D->E Oxidizing Agent F Reductive Cyclization (e.g., Zn/NH4Cl or Pd/H2) E->F Zn, NH4Cl G Deprotection of Phenol (to form 6-hydroxy) F->G H2, Pd/C H Conversion to Amine (e.g., Mitsunobu or Buchwald-Hartwig amination) G->H Aminating Agent I 6-Amino-1H-indol-1-ol (Final Product) H->I Final Step

Caption: Proposed synthetic workflow for 6-Amino-1H-indol-1-ol.

Experimental Protocol: A Hypothetical Synthesis

The causality behind this proposed multi-step synthesis lies in the strategic introduction and transformation of functional groups to build the final N-hydroxy-aminoindole structure.

  • Protection: The phenolic hydroxyl group of 4-methyl-3-nitrophenol is first protected (e.g., as a benzyl ether) to prevent interference in subsequent reactions.

  • Side-Chain Functionalization: The methyl group is brominated using a reagent like N-bromosuccinimide (NBS) to create a reactive site.

  • Carbon Chain Extension: A Henry reaction with nitromethane, followed by a Nef reaction, converts the benzylic bromide into an ortho-nitrobenzyl aldehyde. This aldehyde is the key precursor for cyclization.

  • Reductive Cyclization: The crucial step involves the reduction of the nitro group and simultaneous intramolecular cyclization onto the aldehyde. This is a known method for forming the N-hydroxyindole ring system.[3][6]

  • Final Modifications: The protecting group on the 6-position is removed. The resulting hydroxyl group is then converted to the required amino group through established methods like a Mitsunobu reaction with an amine source or a Buchwald-Hartwig amination.

This proposed route is designed to be robust, relying on well-documented chemical transformations to achieve the target molecule.

Part 3: Analytical Characterization Workflow

Confirming the identity and purity of the newly synthesized 6-Amino-1H-indol-1-ol is critical. A combination of chromatographic and spectroscopic techniques provides a self-validating system for structural elucidation and quality control.

G cluster_1 Analytical Workflow for 6-Amino-1H-indol-1-ol Crude Crude Synthetic Product HPLC HPLC Analysis (Purity Assessment) Crude->HPLC Inject Aliquot NMR NMR Spectroscopy (¹H, ¹³C, HSQC) Crude->NMR Dissolve in DMSO-d6 LCMS LC-MS/MS Analysis (Mass Confirmation) HPLC->LCMS Fraction Collection or Parallel Run Purified Purified & Characterized Compound LCMS->Purified Confirm m/z NMR->Purified Confirm Structure

Caption: Workflow for analytical characterization and validation.

Protocol: LC-MS/MS for Mass Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for confirming the molecular weight and obtaining fragmentation data for structural insights.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Perform a serial dilution to a final concentration of ~1 µg/mL.

  • Chromatographic Separation (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Full Scan (MS1): Scan a mass range of m/z 50-500 to find the protonated molecule [M+H]⁺. The expected m/z for C₈H₈N₂O would be approximately 149.07.

    • Tandem MS (MS/MS): Select the precursor ion (m/z 149.07) for collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which helps confirm the structure.

This protocol provides a robust method to verify the exact mass of the synthesized compound, a critical step in its characterization.

Part 4: Potential Applications and Biological Relevance

The therapeutic potential of 6-Amino-1H-indol-1-ol can be inferred from the known activities of its structural relatives. 6-Aminoindole is a key reactant in the preparation of inhibitors for various biological targets, including protein kinases, DNA-topoisomerase II, and the Hedgehog signaling pathway. The indoleamine core is a privileged scaffold in drug discovery, particularly in oncology and neuropharmacology.

The N-hydroxy functionality adds another layer of potential. This group can act as a hydrogen bond donor/acceptor, a metal chelator, or a nitric oxide donor prodrug, and it has been associated with antimicrobial and fungicidal activities.[3][4]

G cluster_2 Potential Therapeutic Targets cluster_targets Molecule 6-Amino-1H-indol-1-ol 6-Aminoindole Core N-Hydroxy Group Kinases Protein Kinases (e.g., mTOR) Molecule:f0->Kinases Molecule:f1->Kinases Topoisomerase DNA Topoisomerase II Molecule:f0->Topoisomerase Receptors GPCRs / Ion Channels Molecule:f0->Receptors Enzymes Microbial Enzymes Molecule:f1->Enzymes

Caption: Inferred biological targets based on structural motifs.

The unique combination of the 6-amino and 1-hydroxy groups suggests that 6-Amino-1H-indol-1-ol could be a valuable lead compound for:

  • Oncology: As an inhibitor of protein kinases or topoisomerases.

  • Infectious Diseases: As a novel antimicrobial or antifungal agent.

  • Neurological Disorders: As a modulator of receptors and enzymes in the central nervous system.

Conclusion

6-Amino-1H-indol-1-ol represents an intriguing yet underexplored molecule with significant potential in chemical synthesis and drug discovery. With a calculated molecular weight of 148.16 g/mol and an exact mass of 148.0637 Da, its synthesis and characterization are achievable through established modern organic chemistry techniques. The proposed synthetic and analytical workflows in this guide provide a robust framework for researchers to produce and validate this compound. Given the rich pharmacology of related indole derivatives, 6-Amino-1H-indol-1-ol is a promising candidate for future investigation as a novel therapeutic agent.

References

  • Wong, A., Kuethe, J. T., & Davies, I. W. (2003). A General Synthesis of N-Hydroxyindoles. The Journal of Organic Chemistry, 68(25), 9865–9866. [Link][3][6]

  • American Chemical Society. (2003). A General Synthesis of N-Hydroxyindoles. J. Org. Chem. 2003, 68, 25, 9865–9866. [Link][4]

  • Somei, M., Kawasaki, T., et al. (2015). Simple Synthetic Method for 1-Hydroxyindole and Its Application to 1-Hydroxytryptophan Derivatives. Heterocycles, 90(2), 1038. [Link]

  • ResearchGate. (n.d.). Synthesis of N-hydroxyindoles. Retrieved from [Link]

  • Freeman, B., & Slocumb, M. E. (2014). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Beilstein Journal of Organic Chemistry, 10, 2348–2356. [Link]

  • Söderberg, B. C. G., et al. (1997). A NEW SYNTHESIS OF 1-HYDROXYINDOLES AND SPECTRA OF 1-HYDROXYINDOLE. HETEROCYCLES, 44(1), 157. [Link]

  • Wong, A., Kuethe, J. T., & Davies, I. W. (2003). A general synthesis of N-hydroxyindoles. The Journal of Organic Chemistry, 68(25), 9865-9866. [Link]

  • Somei, M., & Kawasaki, T. (1989). A NEW AND SIMPLE SYNTHESIS OF 1-HYDROXYINDOLE DERIVATIVES. HETEROCYCLES. [Link]

  • Zhang, L.-G., et al. (2025). Metal-Free Synthesis of 1-(α-Hydroxyindole)-o-carboranes in Neat Water. Chinese Journal of Chemistry. [Link]

  • Somei, M., et al. (2015). Simple Synthetic Method for 1-Hydroxyindole and Its Application to 1-Hydroxytryptophan Derivatives. Heterocycles, 90(2), 1038-1051. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256096, 6-Aminoindole. Retrieved from [Link].[5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44593854. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link].[1]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Amino-1H-indol-1-ol: A Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive methodological framework for the crystal structure analysis of 6-Amino-1H-indol-1-ol. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as a robust, experience-driven roadmap for researchers, scientists, and drug development professionals. By leveraging established protocols for analogous indole derivatives, we outline a self-validating system for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis, ensuring scientific integrity and technical accuracy at every stage.

Introduction: The Significance of Indole Scaffolds in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within a crystal lattice, determinable through SC-XRD, is paramount for understanding structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding rational drug design. This guide focuses on the hypothetical, yet methodologically rigorous, structural elucidation of 6-Amino-1H-indol-1-ol, a novel derivative with potential therapeutic applications.

Synthesis and Characterization: A Proposed Pathway

A plausible synthetic route to 6-Amino-1H-indol-1-ol can be conceptualized based on established indole syntheses.[1][2] A potential pathway could involve the cyclization of a suitably substituted phenylhydrazine derivative or a Fischer indole synthesis approach.[1]

Proposed Synthesis Workflow:

A Substituted Phenylhydrazine C Crude 6-Amino-1H-indol-1-ol A->C Reaction B Cyclization Reagent (e.g., acid catalyst) B->C Catalysis D Purification (Column Chromatography) C->D E Pure 6-Amino-1H-indol-1-ol D->E F Spectroscopic Characterization (NMR, FT-IR, MS) E->F

Caption: Proposed workflow for the synthesis and purification of 6-Amino-1H-indol-1-ol.

Upon successful synthesis, the compound's identity and purity must be unequivocally confirmed using a suite of spectroscopic techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of the indole core and substituent positions.Characteristic shifts for aromatic and heterocyclic protons and carbons.[3][4]
FT-IR Spectroscopy Identification of functional groups.N-H and O-H stretching frequencies for the amino and hydroxyl groups, respectively.[4]
Mass Spectrometry Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the exact mass of C₈H₈N₂O.

Crystal Growth: The Gateway to High-Resolution Data

The cornerstone of successful SC-XRD analysis is the cultivation of high-quality single crystals. For a polar molecule like 6-Amino-1H-indol-1-ol, several crystallization techniques should be explored in parallel.

Experimental Protocol: Crystal Growth

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and hexane).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in the chosen solvents in small vials. Cover the vials with a perforated seal to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging and Sitting Drop): In a sealed container, place a small drop of the concentrated solution on a siliconized glass slide (hanging drop) or in a microbridge (sitting drop). The reservoir of the container is filled with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

  • Temperature Gradient: Create a temperature gradient across a solution to induce crystallization. The solubility of the compound should be temperature-dependent.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: From Data to Structure

The SC-XRD experiment is a non-destructive technique that provides the precise three-dimensional coordinates of atoms in a crystal.[5]

SC-XRD Workflow:

cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement A Crystal Mounting B Diffractometer Setup (e.g., Bruker APEXII) A->B C Data Acquisition B->C D Cell Refinement (e.g., SAINT) C->D E Data Reduction & Absorption Correction (e.g., SADABS) D->E F Structure Solution (e.g., SHELXS) E->F G Structure Refinement (e.g., SHELXL) F->G H Validation (e.g., PLATON) G->H cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 O N1->O2 N-H···O O1 O-H N2 N O1->N2 O-H···N Indole1 Indole Ring 1 Indole2 Indole Ring 2 Indole1->Indole2 π-π stacking

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 6-Amino-1H-indol-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and high-yielding protocol for the synthesis of 6-amino-1H-indol-1-ol (1-hydroxy-6-aminoindole), a highly electron-rich and valuable intermediate in medicinal chemistry.

Scientific Rationale & Retrosynthetic Strategy

N-Hydroxyindoles are privileged scaffolds in drug discovery, offering unique hydrogen-bonding capabilities and serving as direct precursors to N-methoxyindoles. However, the synthesis of 6-amino-1H-indol-1-ol presents a distinct chemoselectivity challenge: the weak N–O bond (bond dissociation energy ~55 kcal/mol) is highly susceptible to reductive cleavage under the standard conditions required to reduce a nitro group to an aniline.

To circumvent this, our protocol employs a four-step sequence grounded in the seminal oxidation methodologies developed by M. Somei .

  • Oxidation: 6-Nitroindoline is oxidized to 1-hydroxy-6-nitroindole using a peroxotungstate-catalyzed mechanism.

  • Protection: The labile N–OH group is sterically and electronically shielded using a tert-butyldimethylsilyl (TBS) protecting group .

  • Reduction: The 6-nitro group is safely reduced to an amine via catalytic hydrogenation.

  • Deprotection: Fluoride-mediated cleavage of the Si–O bond yields the target compound.

This protective strategy ensures that the N–O bond remains intact during the transition-metal-catalyzed hydrogenolysis of the nitro group .

Workflow Visualization

SynthesisWorkflow N1 6-Nitroindoline (Starting Material) N2 1-Hydroxy-6-nitroindole (Intermediate 1) N1->N2 Na2WO4, 30% H2O2 MeOH/H2O, 0 °C to RT N3 1-(TBS-oxy)-6-nitroindole (Intermediate 2) N2->N3 TBSCl, Imidazole DMF, RT N4 1-(TBS-oxy)-6-aminoindole (Intermediate 3) N3->N4 H2 (1 atm), 10% Pd/C MeOH, RT N5 6-Amino-1H-indol-1-ol (Target Product) N4->N5 TBAF (1.0 M in THF) THF, 0 °C

Workflow for 6-Amino-1H-indol-1-ol synthesis: oxidation, protection, reduction, and deprotection.

Step-by-Step Experimental Protocols

Step 1: Oxidation of 6-Nitroindoline (Somei Oxidation)

Causality Check: Sodium tungstate ( Na2​WO4​ ) reacts with H2​O2​ to form a peroxotungstate complex. This complex electrophilically oxygenates the indoline nitrogen. Subsequent spontaneous aromatization yields the 1-hydroxyindole core.

  • Reaction: Dissolve 6-nitroindoline (10.0 mmol, 1.64 g) and Na2​WO4​⋅2H2​O (1.0 mmol, 0.33 g) in methanol (50 mL). Cool the mixture to 0 °C in an ice bath.

  • Addition: Dropwise, add 30% aqueous H2​O2​ (100 mmol, 10.2 mL) over 15 minutes to prevent thermal runaway.

  • Stirring: Remove the ice bath and stir at room temperature for 3–4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 2:1). The starting material ( Rf​≈0.6 ) should completely convert to a lower-running bright yellow spot ( Rf​≈0.3 ).

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous Na2​S2​O3​ (30 mL) to destroy residual peroxides (starch-iodide paper must test negative). Extract with EtOAc ( 3×50 mL). Wash organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography to afford 1-hydroxy-6-nitroindole .

Step 2: O-Silylation (TBS Protection)

Causality Check: Imidazole acts as both a nucleophilic catalyst and an acid scavenger, facilitating the rapid formation of the highly stable Si–O bond.

  • Reaction: Dissolve 1-hydroxy-6-nitroindole (7.5 mmol, 1.33 g) and imidazole (15.0 mmol, 1.02 g) in anhydrous DMF (15 mL) under an argon atmosphere.

  • Addition: Add tert-butyldimethylsilyl chloride (TBSCl) (9.0 mmol, 1.36 g) in one portion. Stir at room temperature for 2 hours.

  • Workup: Quench with cold water (50 mL) and extract with diethyl ether ( 3×40 mL). The use of ether minimizes DMF carryover. Wash the combined organic layers with water ( 2×30 mL) and brine, dry over MgSO4​ , and concentrate to yield 1-(TBS-oxy)-6-nitroindole .

Step 3: Catalytic Hydrogenation of the Nitro Group

Causality Check: The bulky TBS group sterically blocks the palladium surface from coordinating with the N–O bond, directing the reductive hydrogenolysis exclusively to the 6-nitro group.

  • Reaction: Dissolve 1-(TBS-oxy)-6-nitroindole (6.5 mmol, 1.90 g) in anhydrous methanol (30 mL).

  • Degassing: Sparge the solution with argon for 10 minutes. Carefully add 10% Pd/C (0.19 g, 10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Workup: Critical Step: Electron-rich 6-aminoindoles are highly prone to auto-oxidation. Purge the flask with argon before opening. Filter the suspension through a pad of Celite under a blanket of argon, washing with deoxygenated methanol. Concentrate in vacuo to afford 1-(TBS-oxy)-6-aminoindole . Use immediately in the next step.

Step 4: TBAF-Mediated Deprotection

Causality Check: The naked fluoride ion from TBAF selectively attacks the silicon atom due to the exceptionally high bond dissociation energy of the Si–F bond (~135 kcal/mol), releasing the free N-hydroxyl group under mild conditions.

  • Reaction: Dissolve the crude 1-(TBS-oxy)-6-aminoindole (approx. 6.0 mmol) in anhydrous THF (25 mL) and cool to 0 °C under argon.

  • Addition: Add a 1.0 M solution of TBAF in THF (6.6 mL, 6.6 mmol) dropwise. Stir at 0 °C for 30 minutes.

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL) to buffer the basicity of the fluoride. Extract rapidly with EtOAc ( 3×30 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify immediately via short-path flash chromatography using deactivated silica (pre-treated with 1% Et3​N in hexanes) to yield 6-amino-1H-indol-1-ol . Store at -20 °C under argon.

Quantitative Data & Analytical Summaries

The following table summarizes the expected yields, physical appearances, and key diagnostic 1H NMR signals for the intermediates and the final product to aid in rapid laboratory validation.

CompoundMW ( g/mol )Expected YieldPhysical AppearanceKey 1H NMR Signals (DMSO- d6​ , 400 MHz)
6-Nitroindoline (SM)164.16N/AOrange solid7.45 (dd, 1H, Ar-H), 3.60 (t, 2H, CH2​ )
1-Hydroxy-6-nitroindole 178.1575–80%Bright yellow solid11.85 (s, 1H, N-OH), 8.32 (d, 1H, Ar-H)
1-(TBS-oxy)-6-nitroindole 292.4185–90%Pale yellow oil1.02 (s, 9H, t -Bu), 0.25 (s, 6H, SiMe2​ )
1-(TBS-oxy)-6-aminoindole 262.4390–95%Brownish, air-sensitive oil5.05 (br s, 2H, NH2​ ), 0.98 (s, 9H, t -Bu)
6-Amino-1H-indol-1-ol 148.1680–85%Dark, unstable solid10.92 (s, 1H, N-OH), 4.85 (br s, 2H, NH2​ )

References

  • Somei, M. (2006). A Frontier in Indole Chemistry: 1-Hydroxyindoles. Topics in Heterocyclic Chemistry, vol 6. Springer, Berlin, Heidelberg. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons. URL:[Link]

  • Kawasaki, T., et al. (1991). Preparation of 1-hydroxyindole derivatives and a new route to 2-substituted indoles. Heterocycles, 32(1), 221-227. URL:[Link]

Application Note: 6-Amino-1H-indol-1-ol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the indole scaffold is ubiquitous. However, the specialized N-hydroxyindole subclass—and specifically 6-Amino-1H-indol-1-ol (CAS: 877470-59-2)—offers unique pharmacological and synthetic advantages over standard indoles[1].

The presence of the 1-hydroxy (-OH) group fundamentally alters the electronic properties of the indole ring. 1-Hydroxyindoles are significantly more polar and acidic (pKa 8.1–9.8) than their non-hydroxylated counterparts[2]. This heightened acidity allows for facile deprotonation and selective 1-O-alkylation or 1-O-acylation under mild conditions[3]. Furthermore, the inclusion of a 6-amino group provides an orthogonal synthetic handle. This bifunctionality allows chemists to execute complex, multi-step derivatizations—such as bridging macrolide systems or developing bidentate enzyme inhibitors—without the need for cumbersome protecting group strategies.

Key Pharmaceutical Applications

The 1-hydroxyindole and 1-alkoxyindole motifs are critical structural components in several high-value therapeutic classes:

A. Cancer Starvation Agents (LDH-A Inhibitors)

Highly invasive tumors rely on the Warburg effect, shifting their metabolism to glycolysis even in oxygen-rich environments. Human lactate dehydrogenase isoform A (LDH-A) is a key enzyme in this pathway. N-hydroxyindole-based carboxylates have been discovered as potent, competitive inhibitors of LDH-A[4]. They act by occupying both the pyruvate substrate pocket and the NADH cofactor pocket, effectively starving hypoxic cancer cells and inducing G1 phase arrest[5].

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Catalysis LDHA LDH-A Enzyme LDHA->Pyruvate Inhibitor 1-Hydroxyindole Derivatives Inhibitor->LDHA Competitive Inhibition

Mechanism of LDH-A inhibition by 1-hydroxyindoles in the Warburg effect.

B. Thiopeptide Antibiotics (Nocathiacin Models)

Nocathiacin I is a potent natural antibiotic effective against Gram-positive bacteria. A defining structural motif of nocathiacin I is the N-hydroxyindole moiety, which creates an oxygen ether linkage bridging a 15-membered depsipeptide ring with a 10-membered macrolide system[6]. 6-Amino-1H-indol-1-ol serves as an ideal simplified model and precursor for synthesizing these complex bridging structures[7].

C. Neurological and Cardiovascular Agents

1-Hydroxy-N-acyltryptamines and related derivatives have been developed as alpha-2 adrenergic blockers (analogous to yohimbine) and serotonin/melatonin modulators. These compounds exhibit properties ranging from platelet aggregation inhibition to potential dementia treatments[8].

Quantitative Data Summary

The table below summarizes the pharmacological metrics of 1-hydroxyindole derivatives across different therapeutic targets:

Therapeutic Target / ApplicationCompound ClassKey Metric / ActivityReference
LDH-A (Cancer Metabolism) N-hydroxyindole carboxylatesKi = 4.7 µM (vs Pyruvate); IC50 ~10.8 µM[5]
Gram-Positive Bacteria Nocathiacin I analogsPotent in vitro MIC against MRSA[6]
Alpha-2 Adrenergic Receptors 1-Hydroxy-N-acyltryptaminesHigh binding affinity; increased MSNA[8]
Synthetic Stability 1-AlkoxyindolesEnhanced stability vs 1-acyloxyindoles[3]

Experimental Workflows & Protocols

To utilize 6-Amino-1H-indol-1-ol effectively, one must understand the causality of its reactivity. The 1-OH proton is highly acidic. Therefore, under mild basic conditions (e.g., K2CO3), the 1-O position is selectively alkylated before the 6-amino group reacts. The 6-amino group can subsequently be functionalized using stronger electrophiles (e.g., acyl chlorides) or coupling reagents.

Protocol 1: One-Pot Reductive Annulation & 1-O-Alkylation

Objective: Synthesize a 1-alkoxy-6-aminoindole from an ortho-nitroaryl precursor. Causality: Stannous chloride (SnCl2·2H2O) is specifically chosen to arrest the reduction of the nitro group at the hydroxylamine stage, facilitating intramolecular cyclization to a nitrone intermediate, rather than full reduction to the standard indole[2].

Materials:

  • Ortho-nitroaryl precursor (1.0 eq)

  • SnCl2·2H2O (3.3 eq)

  • Alkyl halide (R-X) (2.0 eq)

  • Potassium carbonate (K2CO3) (10.0 eq)

  • Anhydrous Alcohol / DMF solvent mixture

Step-by-Step Methodology:

  • Reduction & Cyclization: Dissolve the ortho-nitroaryl precursor in the solvent mixture. Add SnCl2·2H2O (3.3 eq) and stir the reaction at 40 °C for 1–2 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the starting material and the appearance of a highly polar spot (the 1-hydroxyindole intermediate) indicates successful cyclization.

  • In Situ Alkylation: Without isolating the intermediate, cool the reaction to room temperature. Add K2CO3 (10.0 eq) followed by the alkyl halide (2.0 eq).

    • Rationale: The excess base neutralizes the acidic 1-OH group (pKa ~8.5-9.0), generating a strong nucleophile that rapidly attacks the alkyl halide.

  • Maturation: Stir the mixture at 25–50 °C for 1–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-alkoxy-6-aminoindole via flash column chromatography.

Protocol 2: Orthogonal 6-N-Amidation

Objective: Functionalize the C6-amino group of the newly formed 1-alkoxy-6-aminoindole.

Materials:

  • 1-Alkoxy-6-aminoindole (1.0 eq)

  • Acyl chloride (R'-COCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the 1-alkoxy-6-aminoindole in anhydrous DCM under an inert atmosphere (N2 or Argon) and cool to 0 °C using an ice bath.

  • Activation: Add Triethylamine (2.0 eq) dropwise.

    • Rationale: TEA acts as an acid scavenger to neutralize the HCl generated during the amidation, preventing the degradation of the acid-sensitive indole core.

  • Coupling: Slowly add the acyl chloride (1.2 eq) dropwise over 10 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation: LC-MS analysis should confirm the mass shift corresponding to the addition of the acyl group.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove excess TEA), then saturated NaHCO3, and finally brine. Dry and evaporate to yield the bifunctionalized drug candidate.

SyntheticWorkflow Start ortho-Nitroaryl Precursor Red Nitro Reduction (SnCl2·2H2O) Start->Red Cycl Intramolecular Cyclization (Nitrone Intermediate) Red->Cycl Hydroxy 6-Amino-1H-indol-1-ol Core Cycl->Hydroxy Alk 1-O-Alkylation (R-X, Base) Hydroxy->Alk Protocol 1 Amide 6-N-Amidation (R'-COCl, TEA) Alk->Amide Protocol 2 Final Bifunctionalized Drug Candidate Amide->Final

Orthogonal functionalization workflow of 6-Amino-1H-indol-1-ol.

Conclusion

6-Amino-1H-indol-1-ol is a highly privileged scaffold that bridges the gap between traditional indole chemistry and advanced, targeted drug design. By exploiting the distinct pKa and nucleophilic differences between the 1-hydroxy and 6-amino groups, researchers can efficiently construct complex architectures—ranging from LDH-A inhibitors for oncology to macrocyclic antibiotic models—with high regiocontrol and synthetic economy.

References

  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles Source: NIH / PMC URL:[Link]

  • New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems Source: NIH / PMC URL:[Link]

  • Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells Source: PubMed / NIH URL:[Link]

  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds Source: MDPI URL:[Link]

  • Yohimbine: A clinical review Source: ResearchGate URL:[Link]

Sources

Mass spectrometry fragmentation pattern of 6-Amino-1H-indol-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling and Analytical Workflows for 6-Amino-1H-indol-1-ol

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Instrument Platform: UPLC-ESI-QTOF / Orbitrap HRMS

Introduction & Scope

The indole scaffold is a privileged structure in medicinal chemistry. Specifically, N-hydroxyindoles and aminoindoles like 6-Amino-1H-indol-1-ol (CAS: 877470-59-2) serve as critical intermediates and pharmacophores in the development of kinase inhibitors and anti-neurodegenerative agents[1]. Accurate structural characterization of this compound and its metabolites is paramount for pharmacokinetic (PK) profiling.

This application note provides an in-depth mechanistic evaluation of the Collision-Induced Dissociation (CID) fragmentation patterns of 6-Amino-1H-indol-1-ol using positive Electrospray Ionization (ESI+). Furthermore, we detail a self-validating UPLC-HRMS/MS protocol designed to ensure high mass accuracy, eliminate matrix interference, and provide reproducible quantification.

Physicochemical & Exact Mass Characteristics

To achieve sub-5 ppm mass accuracy during HRMS analysis, the theoretical exact masses of the target analyte must be established. Table 1 summarizes the fundamental mass properties of 6-Amino-1H-indol-1-ol.

Table 1: Exact Mass Properties of 6-Amino-1H-indol-1-ol

Property Value
Chemical Formula C8H8N2O
Monoisotopic Mass 148.0637 Da
Protonated Molecular Ion [M+H]+ 149.0709 Da
Nitrogen Rule Even mass (2 Nitrogen atoms)

| Double Bond Equivalent (DBE) | 6 |

Mechanistic Fragmentation Pathways (CID)

Understanding the causality behind the fragmentation of 6-Amino-1H-indol-1-ol is essential for distinguishing it from its positional isomers (e.g., 4-amino or 5-amino derivatives)[1]. In ESI+ mode, the molecule undergoes three primary, energy-dependent fragmentation pathways:

  • Pathway A: Dehydration (N-O Bond Cleavage) The N-hydroxyl group of 1-hydroxyindoles is highly labile under CID conditions[2]. Protonation preferentially occurs at the hydroxyl oxygen or the primary amine. Protonation at the N-OH creates a favorable leaving group ( −OH2+​ ), leading to the rapid expulsion of a neutral water molecule (-18.01 Da). This yields a highly stable, resonance-delocalized aminoindole cation at m/z 131.0604.

  • Pathway B: Amine Elimination Alternatively, protonation at the C6-primary amine leads to the heterolytic cleavage of the C-N bond, expelling neutral ammonia ( NH3​ , -17.03 Da) to form an m/z 132.0444 product ion. This is a hallmark fragmentation step for aniline and aminoindole derivatives[3].

  • Pathway C: Pyrrole Ring Opening (Loss of HCN) At elevated collision energies (e.g., >30 eV), the indole core undergoes ring contraction and cleavage. The dehydrated fragment (m/z 131.0604) expels hydrogen cyanide (HCN, -27.01 Da), a diagnostic neutral loss for nitrogen-containing heterocycles[4], resulting in a stable m/z 104.0495 ion.

Fragmentation M [M+H]+ m/z 149.0709 C8H9N2O+ F1 [M+H - H2O]+ m/z 131.0604 C8H7N2+ M->F1 -H2O (18.01 Da) F2 [M+H - NH3]+ m/z 132.0444 C8H6NO+ M->F2 -NH3 (17.03 Da) F3 [M+H - H2O - HCN]+ m/z 104.0495 C7H6N+ F1->F3 -HCN (27.01 Da) F4 [M+H - H2O - NH3]+ m/z 114.0339 C8H4N+ F1->F4 -NH3 (17.03 Da)

Figure 1: Proposed MS/MS fragmentation pathway of 6-Amino-1H-indol-1-ol.

Table 2: High-Resolution MS/MS Product Ions (ESI+) | Product Ion (m/z) | Elemental Composition | Neutral Loss | Mechanistic Assignment | | :--- | :--- | :--- | :--- | | 149.0709 | C8​H9​N2​O+ | None | Intact Protonated Molecule | | 131.0604 | C8​H7​N2+​ | H2​O (18.01 Da) | Cleavage of N-OH group | | 132.0444 | C8​H6​NO+ | NH3​ (17.03 Da) | Cleavage of C6-Amine | | 104.0495 | C7​H6​N+ | H2​O + HCN | Dehydration + Pyrrole ring opening | | 114.0339 | C8​H4​N+ | H2​O + NH3​ | Dehydration + Amine loss |

Experimental Protocol: UPLC-HRMS/MS Analysis

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates internal standards, blank checks, and specific gradient conditions to prevent carryover and matrix suppression.

Sample Preparation (Protein Precipitation)
  • Spike: Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -Aminoindole, 100 ng/mL). Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for any ESI matrix suppression.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

  • Extract: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitute: Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions. Causality: Diluting the organic extract prevents "solvent breakthrough" and peak distortion at the head of the UPLC column.

UPLC Separation Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and a vital proton source, driving the equilibrium toward the [M+H]+ species and maximizing ESI+ sensitivity.

  • Gradient: 0-1 min (5% B), 1-5 min (linear to 60% B), 5-6 min (95% B wash), 6-8 min (5% B re-equilibration).

  • Flow Rate: 0.4 mL/min.

HRMS Parameters (Data-Dependent Acquisition)
  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV. Causality: Set high enough to maintain a stable Taylor cone, but low enough to prevent premature in-source fragmentation of the fragile N-OH bond.

  • Resolving Power: 70,000 (MS1), 17,500 (MS2).

  • Collision Energy (CE): Stepped CE at 15, 30, and 45 eV. Causality: Stepped CE ensures capturing both the low-energy dehydration fragment (15 eV) and the high-energy ring-opening fragments (45 eV) in a single composite MS2 spectrum.

System Suitability & Validation Checks
  • Mass Accuracy Check: The mass error of the intact [M+H]+ must be < 5 ppm compared to the theoretical mass (149.0709).

  • Blank Validation: A solvent blank must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) to confirm zero column carryover.

Workflow S1 1. Sample Prep Protein Precipitation (MeOH/ACN) S2 2. UPLC Separation C18 Column 0.1% FA Gradient S1->S2 S3 3. Ionization ESI+ Mode Capillary: 3.5 kV S2->S3 S4 4. HRMS/MS Orbitrap/Q-TOF Data-Dependent Acq S3->S4 S5 5. Data Validation Mass Accuracy < 5 ppm Blank Checks S4->S5

Figure 2: Self-validating UPLC-HRMS/MS experimental workflow.

Conclusion

The precise HRMS characterization of 6-Amino-1H-indol-1-ol relies on understanding its unique structural vulnerabilities. By tracking the diagnostic neutral losses of H2​O (from the N-hydroxy group), NH3​ (from the primary amine), and HCN (from pyrrole ring cleavage), analytical scientists can confidently identify this compound in complex biological matrices. The implementation of the self-validating UPLC-HRMS protocol ensures robust, reproducible, and artifact-free quantification.

References

  • [1] Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. NIH PMC.[Link]

  • [2] Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. MDPI.[Link]

Sources

Application Note: Reagents and Catalysts in the Synthesis of 6-Amino-1H-indol-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Overview

1-Hydroxyindoles (N-hydroxyindoles) are privileged, yet historically underexplored, scaffolds in medicinal chemistry. They offer unique hydrogen-bonding capabilities, altered lipophilicity, and distinct electronic properties compared to standard 1H-indoles. The synthesis of 6-Amino-1H-indol-1-ol presents a highly specific chemoselectivity challenge: a synthetic protocol must selectively reduce a para-nitro group to an amine while arresting the reduction of an ortho-nitro group at the hydroxylamine stage to allow for spontaneous cyclization.

As application scientists, we recognize that reagent selection dictates the thermodynamic versus kinetic fate of the intermediate. This guide details the causal mechanisms, catalytic choices, and validated protocols for synthesizing 6-Amino-1H-indol-1-ol derivatives, primarily leveraging substituent diversity-directed synthesis from 2,4-dinitroaromatic precursors [1].

Mechanistic Pathways & Reagent Causality

Pathway A: Chemoselective Reductive Cyclization (The Stannous Chloride Method)

The most robust method for generating the 6-amino-1-hydroxyindole core involves the reduction of an appropriately substituted 2,4-dinitrobenzene precursor (e.g., derived from 1,5-difluoro-2,4-dinitrobenzene) [1].

  • The Catalyst/Reagent: Stannous chloride dihydrate ( SnCl2​⋅2H2​O ) in the presence of concentrated HCl and ethanol.

  • The Causality: Why use SnCl2​ instead of Palladium on Carbon (Pd/C)? When Pd/C and ammonium formate ( HCOONH4​ ) are used, the reduction is highly efficient and thermodynamically driven, pushing both nitro groups completely to amines, yielding the fully reduced 6-amino-1H-indole. However, SnCl2​ acts as a milder, kinetically controlled reducing agent. It fully reduces the para-nitro group to an amine, while the ortho-nitro group is reduced only to a hydroxylamine ( -NHOH ). The strong thermodynamic driving force of pyrrole ring formation outpaces further reduction, enabling the hydroxylamine to rapidly cyclize with the adjacent electrophilic carbon (e.g., an aldehyde, ketone, or alkyne) to form the 1-hydroxyindole core in 90–95% yields [1].

Pathway B: Direct Oxidation of 6-Aminoindolines (The Tungstate Catalysis Method)

An alternative approach involves the direct oxidation of a pre-formed 6-amino-2,3-dihydroindole (indoline) [2].

  • The Catalyst: Sodium tungstate ( Na2​WO4​⋅2H2​O ) or sodium phosphotungstate.

  • The Causality: Indolines are oxidized using 30% aqueous H2​O2​ . The tungstate catalyst facilitates the electrophilic oxygen transfer to the indoline nitrogen. Because the secondary amine nitrogen is the most electron-rich site on the indoline ring, oxidation occurs initially at the N-atom, culminating in the formation of the 1-hydroxyindole. This method is highly atom-economical and operates under mild, aqueous conditions [2].

Quantitative Data: Reagent Efficacy Comparison

The table below summarizes the causal relationship between reagent selection and the resulting indole derivative when starting from a 2,4-dinitroaromatic precursor.

Reducing/Oxidizing AgentReaction ConditionsMajor ProductTypical YieldMechanistic Rationale
SnCl2​⋅2H2​O / HCl EtOH, 65 °C, 2-4 h6-Amino-1H-indol-1-ol 90–95%Kinetic control; cyclization outpaces full reduction of the ortho-hydroxylamine.
Pd/C / HCOONH4​ THF/EtOH, 65 °C6-Amino-1H-indole75–80%Thermodynamic control; complete reduction of both nitro groups prior to cyclization.
Zn dust / NH4​Cl H2​O /THF, RTMixture (1-OH and 1H)40–60%Inconsistent reduction rates lead to mixed cyclization products.
Na2​WO4​ / 30% H2​O2​ MeOH/ H2​O , RT, 30 min6-Amino-1H-indol-1-ol *60–85%Selective N-oxidation of 6-aminoindoline precursors.

*Requires starting from the corresponding 6-amino-2,3-dihydroindole (indoline) rather than a dinitro precursor.

Experimental Protocols

Protocol 1: Synthesis via Stannous Chloride-Mediated Reductive Cyclization

This protocol operates as a self-validating system: the disappearance of the bright yellow dinitro precursor and the emergence of a highly fluorescent indole spot on TLC under 254 nm UV light indicates successful cyclization.

Materials:

  • Precursor: 2-(2,4-dinitrophenyl)acetaldehyde derivative (1.0 eq, 10 mmol)

  • Reagent: SnCl2​⋅2H2​O (5.0 - 8.0 eq, depending on substitution)

  • Solvent: Absolute Ethanol (50 mL)

  • Acid: 38% Hydrochloric acid (HCl) (5 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2,4-dinitro precursor in 50 mL of absolute ethanol.

  • Reagent Addition: Slowly add SnCl2​⋅2H2​O to the stirring solution at room temperature. (Caution: A mild exotherm may occur).

  • Acidification: Dropwise, add 5 mL of 38% HCl. The acid is critical as it protonates the nitro groups, increasing their electrophilicity and accelerating the electron transfer from Sn(II).

  • Heating & Monitoring: Heat the reaction mixture to 65 °C. Monitor the reaction via LC-MS. The intermediate hydroxylamine will not be observed due to the rapid cyclization rate. The reaction is typically complete within 2 to 4 hours.

  • Quenching (Critical Step): Cool the mixture to 0 °C. The quenching step is where 1-hydroxyindoles are often lost due to their sensitivity to strong bases. Carefully neutralize the mixture to pH ~7 using a saturated aqueous solution of NaHCO3​ . Do not use NaOH, as strong alkaline conditions can degrade the N-hydroxy pyrrole ring.

  • Extraction & Purification: Filter the resulting tin salts through a pad of Celite. Extract the aqueous filtrate with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the 6-Amino-1H-indol-1-ol derivative.

Protocol 2: Tungstate-Catalyzed Oxidation of 6-Aminoindolines

Step-by-Step Methodology:

  • Dissolve 6-amino-2,3-dihydroindole (10 mmol) in a mixture of Methanol/Water (10:1 v/v, 30 mL).

  • Add a catalytic amount of Sodium Tungstate dihydrate ( Na2​WO4​⋅2H2​O , 0.1 eq).

  • Slowly add 30% aqueous H2​O2​ (3.0 eq) at room temperature.

  • Stir for 30 minutes. The formation of the 1-hydroxyindole can be tracked by TLC (staining with FeCl3​ yields a characteristic color change for N-hydroxy compounds).

  • Quench with saturated aqueous Na2​S2​O3​ to destroy excess peroxide, extract with Dichloromethane, dry, and purify via chromatography.

Process Visualizations

Mechanism SM 2,4-Dinitroaromatic Precursor Intermediate Hydroxylamine Intermediate (ortho-NHOH, para-NH2) SM->Intermediate Partial Reduction (SnCl2·2H2O / HCl) Product2 6-Amino-1H-indole (Over-reduced Byproduct) SM->Product2 Full Reduction (Pd/C, HCOONH4) Product1 6-Amino-1H-indol-1-ol (Target) Intermediate->Product1 Rapid Cyclization (Kinetic Control) Intermediate->Product2 Further Reduction

Fig 1: Mechanistic divergence of 2,4-dinitroaromatic reduction based on catalyst selection.

Workflow Step1 Dissolve Precursor in EtOH Step2 Add SnCl2·2H2O & 38% HCl Step1->Step2 Step3 Stir at 65°C (Monitor by LC-MS) Step2->Step3 Step4 Quench & Neutralize (Careful pH control) Step3->Step4 Step5 Extraction (EtOAc) & Purification Step4->Step5

Fig 2: Experimental workflow for the Stannous Chloride-mediated reductive cyclization.

Analytical Validation

To ensure the integrity of the synthesized 6-Amino-1H-indol-1-ol and validate the protocol's success, researchers must confirm the presence of the N-OH bond:

  • NMR Spectroscopy: In 1H NMR ( DMSO-d6​ ), the N-OH proton typically appears as a broad singlet far downfield ( δ 10.5 – 11.5 ppm), which is distinct from a standard indole N-H proton. The 6-amino protons ( NH2​ ) will appear upfield ( δ 4.5 – 5.5 ppm).

  • Mass Spectrometry: LC-MS should show the [M+H]+ peak corresponding to the exact mass of the N-hydroxy compound, which is exactly +16 Da heavier than the corresponding 1H-indole byproduct.

References

  • Title: Substituent Diversity-Directed Synthesis of Indole Derivatives Source: ACS Combinatorial Science URL: [Link]

  • Title: A New and Simple Synthesis of 1-Hydroxyindole Derivatives Source: Heterocycles (LOCKSS Archive) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 6-Amino-1H-indol-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing N-hydroxyindoles, specifically 6-amino-1H-indol-1-ol, presents a unique chemoselective challenge for drug development professionals. The primary difficulty lies in selectively reducing a dinitroarene precursor to an amine and a hydroxylamine/nitroso intermediate, followed by cyclization, without inadvertently cleaving the fragile N–O bond to form the fully reduced 6-aminoindole.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize your 1-hydroxyindole yields.

Mechanistic Overview & Reaction Logic

The synthesis of 6-amino-1H-indol-1-ol from a 2,4-dinitroarene precursor is a race between two competing kinetic pathways: the rapid intramolecular cyclization of the nitroso intermediate to form the pyrrole ring, and the undesired, often catalyst-driven, over-reduction of the resulting N–O bond.

G A 2,4-Dinitroarene Precursor B Nitroso Intermediate A->B Partial Reduction C 6-Amino-1H-indol-1-ol (Target) B->C Rapid Cyclization (Pyrrole Formation) D 6-Amino-1H-indole (Over-reduction) C->D N-O Cleavage (Catalyzed)

Mechanistic pathway of 6-Amino-1H-indol-1-ol synthesis highlighting the competing over-reduction.

Troubleshooting FAQs

Q1: My reduction of the dinitro precursor consistently yields 6-aminoindole instead of 6-amino-1H-indol-1-ol. How do I arrest the reduction at the N-hydroxy stage? Causality & Solution: The N–O bond in 1-hydroxyindoles is highly susceptible to cleavage under standard catalytic hydrogenation (e.g., H2 with Pd/C). To arrest the reduction, you must exploit the kinetic difference between pyrrole ring cyclization and N–O bond cleavage. Recommendation: We recommend switching to a 1 in acidic ethanol. The strong thermodynamic driving force of the pyrrole ring formation enables the cyclization to finish before SnCl2 can completely reduce the intermediate to the indole[1]. Alternatively, if using transfer hydrogenation (Pd/C with formic acid/triethylamine), ensure you omit ammonium metavanadate (NH4VO3). Vanadium catalyzes the N–O bond reduction, and 2[2].

Q2: How do I selectively reduce the 4-nitro group to an amine while maintaining the 1-hydroxyindole core? Causality & Solution: The 4-nitro group (which becomes the 6-amino group on the indole) is typically less sterically hindered than the 2-nitro group. Recommendation: By using 3 with aqueous NH4Cl[3], you provide a mild electron source that efficiently reduces the unhindered nitro group to the amine, while the ortho-nitro group only reaches the hydroxylamine/nitroso stage before undergoing intramolecular cyclization.

Q3: My isolated 6-amino-1H-indol-1-ol is degrading upon storage or purification. How can I improve its stability? Causality & Solution: 1-Hydroxyindoles are highly susceptible to oxidative degradation and rearrangement. Furthermore, intermediate nitroso species can undergo4 that is highly sensitive to the terminal reductant and pH[4]. Recommendation: Always perform workups under an inert atmosphere (Argon/N2) and maintain a strictly neutral pH (~7.0–7.5) during aqueous extraction. If the free N-hydroxy compound is not strictly required for your next step, protect it immediately (e.g., via O-benzylation).

Troubleshooting Start Issue: Low Yield of 6-Amino-1H-indol-1-ol Check1 Is over-reduction to indole occurring? Start->Check1 Yes1 Remove NH4VO3 or switch to SnCl2 Check1->Yes1 Yes No1 Is the starting material unreacted? Check1->No1 No Yes2 Increase equivalents of reductant No1->Yes2 Yes

Troubleshooting logic tree for resolving low yields in 6-Amino-1H-indol-1-ol synthesis.

Standardized Experimental Protocol: SnCl2-Mediated Synthesis

This self-validating protocol is designed to maximize the yield of 6-amino-1H-indol-1-ol by utilizing the kinetic advantages of stannous chloride reduction.

Step 1: Pre-Reaction Setup

  • Action: Degas absolute ethanol by sparging with Argon for 15 minutes.

  • Self-Validation: A dissolved oxygen meter should read <1 ppm. This prevents premature oxidation of the highly sensitive N-hydroxy product.

Step 2: Reagent Addition

  • Action: Dissolve the 2,4-dinitroarene precursor in the degassed EtOH. Add 3.5 to 4.0 equivalents of SnCl2, followed by the dropwise addition of 38% HCl.

  • Self-Validation: The reaction mixture must transition from a bright yellow/orange to a transient deep green/brown. This color shift confirms the formation of the critical nitroso intermediate before it cyclizes.

Step 3: Temperature Control & Monitoring

  • Action: Maintain the reaction strictly between 35–40 °C.

  • Self-Validation: Monitor via TLC. The desired 6-amino-1H-indol-1-ol will produce a distinct spot that stains intensely with methanolic FeCl3 (indicating the free N–OH group), easily distinguishing it from the over-reduced indole byproduct.

Step 4: Quench and Extraction

  • Action: Cool the vessel to 0 °C and quench by slowly adding saturated aqueous NaHCO3.

  • Self-Validation: Test the aqueous layer with pH paper; it must be exactly between 7.0 and 7.5. Over-basification will cause the aqueous layer to turn dark, indicating immediate product degradation.

Step 5: Isolation

  • Action: Extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure at <30 °C.

  • Self-Validation: The resulting solid/oil should be immediately subjected to NMR analysis or protected. Prolonged exposure to ambient air will result in visible darkening, validating the need for rapid downstream processing.

Quantitative Data: Reductant System Comparison

The choice of reductant dictates the chemoselectivity between the desired N-hydroxyindole and the over-reduced indole.

Reductant SystemChemoselectivity (N–OH vs N–H)Typical Yield of 1-OHRisk of Over-ReductionMechanistic Notes
SnCl2 / HCl (38%) / EtOH Excellent90–95%LowPyrrole cyclization outpaces complete dinitro reduction[1].
Pd/C / HCOOH / Et3N Moderate50–70%High (if V present)Transfer hydrogenation; stalls at N–OH if NH4VO3 is omitted[2].
Activated Zn / NH4Cl Good55–65%ModerateMild electron source; avoids harsh acidic cleavage of the N–O bond[3].
Fe / Phenylsilane Poor<20%Very HighRapidly cleaves N–O bond to yield the indole via Fe-hydride intermediates[4].

References

  • [1] Wang, D. M., Sun, M. N., & Liu, G. (2009). Substituent Diversity-Directed Synthesis of Indole Derivatives. ACS Combinatorial Science.

  • [3] Nicolaou, K. C., et al. (2004). New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. PMC - NIH.

  • [2] Martin, D. B. C., et al. (2010). Total Synthesis of (±)- and (−)-Actinophyllic Acid. Journal of the American Chemical Society.

  • [4] Davis, T. A., et al. (2017). Iron-Catalyzed Reductive Cyclization of o-Nitrostyrenes Using Phenylsilane as the Terminal Reductant. ACS Catalysis.

Sources

How to prevent oxidation of 6-Amino-1H-indol-1-ol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Amino-1H-indol-1-ol is a complex heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, which incorporates an indole nucleus, a 6-amino group, and a N-hydroxy (hydroxylamine) functionality, renders it highly susceptible to oxidative degradation. The electron-rich aromatic system and the easily oxidizable amino and N-hydroxy groups can react with atmospheric oxygen, light, and trace impurities, leading to discoloration, polymerization, and loss of purity over time.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate the oxidative degradation of 6-Amino-1H-indol-1-ol during long-term storage. By implementing these field-proven strategies, users can ensure the integrity and reliability of their samples for downstream applications.

Frequently Asked Questions (FAQs)

Q1: My sample of 6-Amino-1H-indol-1-ol, which was initially a light-colored powder, has turned dark brown/black upon storage. What is happening?

A1: The color change is a classic indicator of oxidation. The indole, amino, and N-hydroxy moieties are all susceptible to oxidation, which often leads to the formation of highly conjugated, colored polymeric byproducts. This process can be initiated by exposure to atmospheric oxygen and accelerated by light and elevated temperatures.

Q2: I stored my compound in a standard vial in the freezer. Why did it still degrade?

A2: While freezing slows down reaction kinetics, it does not stop oxidation if oxygen is present in the vial's headspace.[1] Standard vials are not hermetically sealed, and repeated freeze-thaw cycles can introduce moisture and air. For long-term stability, the exclusion of oxygen is as critical as low temperature.

Q3: What is the ideal temperature for storing 6-Amino-1H-indol-1-ol?

A3: For optimal long-term stability, storage at -20°C or below is recommended. Some suppliers even suggest temperatures as low as -80°C. However, this must be paired with an inert atmosphere to be effective.

Q4: Should I use Nitrogen or Argon as the inert gas for storage?

A4: Both are effective, but Argon is generally preferred for long-term storage of highly sensitive compounds . Argon is denser than nitrogen and air, creating a more stable protective "blanket" over the compound.[2][3][4] While nitrogen is more economical, argon provides a higher degree of inertness, as it is a noble gas and will not react with other substances.[2][5][6] Nitrogen, though largely unreactive, can in rare cases react with certain compounds, especially at higher temperatures.[3][4][6]

Q5: Can I add an antioxidant to my solid sample to prevent oxidation?

A5: Adding an antioxidant to a solid sample is generally not recommended unless it is part of a formulated mixture. It can complicate purification and may interfere with downstream reactions. However, for solutions, antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid can be effective at retarding oxidation.[7][8] The choice of antioxidant must be carefully considered based on its compatibility with your solvent and intended application.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Action & Explanation
Rapid Discoloration (Hours to Days) 1. High exposure to ambient air and light. 2. Residual solvent or impurities accelerating degradation.1. Immediately transfer the compound to an amber vial, purge thoroughly with argon, and seal tightly. Store at ≤ -20°C. 2. Ensure the compound is of high purity. If necessary, re-purify and dry thoroughly under high vacuum before packaging for storage.
Poor Solubility / Incomplete Dissolution Polymerization due to oxidation. Oxidized products are often less soluble.1. Confirm the identity and purity of the remaining sample using HPLC or LC-MS. 2. If degradation is confirmed, the material may not be suitable for use. Discard according to safety protocols.
Inconsistent Experimental Results Partial degradation of the starting material, leading to lower effective concentration and potential interference from byproducts.1. Implement a routine Quality Control (QC) check before use (see Protocol 3). 2. Always use freshly opened or properly stored material for critical experiments.
Visible Crystal or Film Formation on Vial Walls This can occur with compounds that are shock-sensitive or form explosive peroxides over time. While not explicitly documented for this molecule, it is a risk for complex nitrogen-containing organics.[9]1. DO NOT HANDLE . If crystals are observed, especially around the cap threads, contact your institution's Environmental Health & Safety (EH&S) office immediately.[9]

Experimental Protocols & Methodologies

Protocol 1: Best-Practice Packaging for Long-Term Storage

This protocol details the gold-standard method for storing highly air- and light-sensitive solids like 6-Amino-1H-indol-1-ol.

Materials:

  • High-purity solid 6-Amino-1H-indol-1-ol

  • Amber glass vials with PTFE-lined screw caps or flame-sealable ampoules

  • High-purity Argon or Nitrogen gas source

  • Schlenk line or Glovebox[10][11]

  • High-vacuum pump

  • Parafilm or vial sealant

Procedure:

  • Preparation: Dry all glassware in an oven at >125°C overnight and cool under a stream of inert gas.[11][12]

  • Aliquotting: Inside a glovebox or under a positive pressure of argon, aliquot the desired amount of the solid into a pre-weighed amber vial. Aliquotting prevents contamination of the entire batch from repeated openings.

  • Atmosphere Exchange (Cycle Purging): a. Securely attach the vial to a Schlenk line. b. Gently open the vial to the vacuum line for 1-2 minutes to remove the bulk of the air. c. Close the vacuum valve and slowly backfill the vial with high-purity argon. d. Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: a. While under a positive pressure of argon, tightly screw on the PTFE-lined cap. b. For ultimate protection, use flame-sealable ampoules. c. Wrap the cap-vial interface securely with Parafilm.

  • Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial inside a secondary container and store at -20°C or -80°C .

Protocol 2: Preparation of a Stabilized Stock Solution

If the compound will be used frequently in solution, preparing a stock solution under inert conditions can be more practical than weighing the solid each time.

Materials:

  • Properly stored 6-Amino-1H-indol-1-ol

  • Anhydrous, degassed solvent (e.g., DMSO, DMF)

  • Antioxidant (optional, e.g., BHT, stock solution in solvent)

  • Schlenk flask and gas-tight syringes

Procedure:

  • Solvent Degassing: Degas the anhydrous solvent by subjecting it to 3-5 freeze-pump-thaw cycles.

  • Preparation: In a glovebox or under argon flow, add the desired amount of 6-Amino-1H-indol-1-ol to a dry Schlenk flask.

  • Dissolution: Using a gas-tight syringe, transfer the degassed solvent to the Schlenk flask to dissolve the compound to the target concentration.

  • (Optional) Antioxidant Addition: If an antioxidant is deemed necessary and compatible, add a small, defined amount (e.g., 0.01% w/v BHT).

  • Storage: Store the stock solution in the sealed Schlenk flask at ≤ -20°C. For use, withdraw aliquots using a gas-tight syringe under a positive pressure of argon.

Protocol 3: Quality Control (QC) by HPLC-UV

Periodically assess the purity of the stored compound to ensure its integrity. Aromatic amines are well-suited for analysis by reverse-phase HPLC with UV detection.[13][14]

HPLC Parameters (Example Method):

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm[13] (or scan for optimal wavelength)

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a ~0.1 mg/mL solution in Acetonitrile or mobile phase.

Procedure:

  • Analyze a reference sample of freshly purified 6-Amino-1H-indol-1-ol to establish a retention time and purity profile.

  • On a set schedule (e.g., every 6 months), analyze an aliquot from the stored batch.

  • Compare the chromatograms. Look for a decrease in the main peak area % and the appearance of new peaks, especially early-eluting (more polar) or very late-eluting (polymeric) impurities, which are indicative of degradation.

  • Action Threshold: A purity decrease of >5% may warrant re-purification or disposal of the batch.

Visual Guides & Workflows

Diagram 1: Decision Workflow for Storage

This diagram outlines the decision-making process for selecting the appropriate storage conditions based on the intended duration.

storage_decision start Start: New Batch of 6-Amino-1H-indol-1-ol duration Intended Storage Duration? start->duration short_term Short-Term (< 1 Month) duration->short_term Short long_term Long-Term (> 1 Month) duration->long_term Long storage_short Store at -20°C in Amber Vial under Argon Headspace. short_term->storage_short storage_long Follow Protocol 1: Aliquot, Cycle Purge with Argon, Seal, and Store at -80°C. long_term->storage_long qc_check Perform QC Check (Protocol 3) Before Use storage_short->qc_check storage_long->qc_check

Caption: Decision tree for selecting storage conditions.

Diagram 2: Potential Oxidative Degradation Pathway

This diagram illustrates a hypothetical pathway for the initial steps of oxidation, leading to reactive intermediates that can form colored polymers.

degradation_pathway cluster_products Initial Oxidation Products compound 6-Amino-1H-indol-1-ol oxidants [O] (O₂, Light, H₂O) compound->oxidants quinone_imine Indole-Quinone Imine Intermediate oxidants->quinone_imine Ring/Amine Oxidation nitroso N-Nitroso Derivative oxidants->nitroso N-Hydroxy Oxidation dimer Dimerization quinone_imine->dimer nitroso->dimer polymer Colored Polymers (Degradation Product) dimer->polymer Further Reactions

Caption: Hypothetical initial oxidation pathways.

References

  • Vertex AI Search. (2024). The difference between nitrogen and argon as protective gas.
  • Parker Industrial Gas Filtration and Generation Division. (2016). Argon or Nitrogen.
  • Ossila. Argon vs Nitrogen for Glove Box.
  • Ossila. Air Sensitive Compounds.
  • Xue, J., et al. (2022).
  • NotEvans. (2017).
  • Kintek Furnace. (2026). Why Is Argon Preferred Over Nitrogen In Certain Applications? Ensure Purity In High-Temp Processes.
  • Xue, J., et al. (2022).
  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Miller, S. J., et al. (2007).
  • Costas, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • Baylor University Environmental Health & Safety. Time-Sensitive Chemicals.
  • Google Patents. (2001).
  • de Oliveira, A. C., et al. (2012).
  • Dias, R., et al. (2023). Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. PMC.
  • IntechOpen. (2023). Pharmaceutical Compounds With Antioxidant Properties.
  • ResearchG
  • BenchChem.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chen, L., & Lee, H. K. (1999).
  • Sigma-Aldrich. 6-Aminoindole 97 5318-27-4.
  • Rodrigues, M., et al. (2023). Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. MDPI.
  • Chem-Impex. 6-Aminoindole.
  • Mah, J.-H., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC.
  • Carocho, M., et al. (2021).
  • ResearchGate. (2020).
  • Galgano, F., et al. (2003). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One.
  • Thermo Scientific Acros. 6-Aminoindole, 97% 1 g.
  • Tokyo Chemical Industry Co., Ltd. About Handling.
  • ResearchGate. (2024).
  • Thermo Fisher Scientific.
  • Santa Cruz Biotechnology. 6-Aminoindole | CAS 5318-27-4.
  • PubChem. 6-Aminoindole | C8H8N2 | CID 256096.
  • Wang, Y., et al. (2023).
  • Wang, Y., et al. (2024).
  • Grahek, R., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
  • Kim, S., et al. (1981). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. PubMed.

Sources

Troubleshooting impurities in 6-Amino-1H-indol-1-ol crystallization

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Technical Support Center: Crystallization of 6-Amino-1H-indol-1-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Amino-1H-indol-1-ol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the crystallization and purification of this valuable research compound. As a hydroxylated amino-indole, this molecule presents unique challenges, primarily related to its susceptibility to oxidation and its amphiphilic nature. This resource synthesizes established chemical principles with practical, field-proven techniques to help you achieve high purity and yield.

Troubleshooting Guide: Impurities and Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 6-Amino-1H-indol-1-ol in a direct question-and-answer format.

Q1: My crystallized product is discolored (e.g., pink, brown, or black). What causes this and how can I purify it?

A1: Discoloration is the most common issue and is almost always due to oxidation. The 6-amino and 1-hydroxy functionalities make the indole core highly susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities. Indole derivatives, in general, can be sensitive to light and air, which can accelerate degradation.[1]

Causality:

  • Oxidation: The electron-rich aromatic ring, activated by both the amino group and the N-hydroxyl group, can be easily oxidized by atmospheric oxygen. This process is often catalyzed by trace metal ions and exposure to light. The initial oxidation products can further react and polymerize to form complex, highly colored mixtures.

  • Thermal Degradation: Prolonged heating during dissolution can also cause degradation, leading to discoloration.

Solutions:

  • Use of Activated Charcoal: This is the most effective method for removing colored impurities.

    • Protocol: Dissolve the impure solid in the minimum amount of a suitable hot solvent. Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Swirl the mixture for a few minutes to ensure maximum adsorption of impurities. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Allow the clear, colorless filtrate to cool and crystallize.

  • Minimize Air and Light Exposure:

    • Inert Atmosphere: When possible, perform the crystallization under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with oxygen.

    • Light Protection: Protect the solution from light by wrapping the flask in aluminum foil. Indole derivatives are often light-sensitive.[1]

  • Avoid Overheating: Do not heat the solution for an extended period. Bring it to a boil just long enough to dissolve the solid completely.

Q2: The purity of my product is low according to HPLC/NMR, even after crystallization. What are the likely impurities and how can I remove them?

A2: Low purity after a single crystallization suggests the presence of impurities with solubilities similar to 6-Amino-1H-indol-1-ol or co-precipitation. These can be starting materials, reaction by-products, or degradation products.

Likely Impurities:

  • Starting Materials: Incomplete reaction can leave residual starting materials, such as a nitrated indole precursor if the synthesis involved a reduction step.[2]

  • Positional Isomers: Synthesis of substituted indoles can sometimes yield a mixture of isomers which may be difficult to separate by crystallization alone.

  • Dehalogenated By-products: If the synthesis involved a halogenated intermediate and a catalytic hydrogenation step, dehalogenation can occur, leading to an impurity lacking the intended halogen.[3]

  • Oxidation/Degradation Products: As mentioned in Q1, these are common and can be challenging to remove if they are not highly polar polymers.

Solutions:

  • Solvent System Optimization: The initial choice of solvent may not be selective enough. A different solvent or a mixed-solvent system might provide the necessary difference in solubility to leave impurities behind in the mother liquor.[4][5]

    • Protocol (Mixed-Solvent): Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.[6]

  • Column Chromatography: If recrystallization fails, column chromatography is the next logical step for purification. Given the polar nature of the amino and hydroxyl groups, silica gel chromatography with a moderately polar mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures) is often effective.

  • Acid-Base Extraction: Before crystallization, an acid-base wash of the crude product (dissolved in an organic solvent like ethyl acetate) can remove non-basic or acidic impurities. The basic amino group allows the target compound to be extracted into an acidic aqueous phase (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product re-extracted into an organic solvent.

Q3: I'm not getting any crystals upon cooling; the solution remains clear or has turned into an oil. What's happening and what should I do?

A3: This is a common crystallization problem that stems from either a solution that is not sufficiently supersaturated or the compound precipitating as a liquid ("oiling out") rather than a solid.[6][7]

Causality & Solutions:

  • Scenario 1: Solution Remains Clear (Not Supersaturated)

    • Too Much Solvent: You may have used too much solvent. Solution: Gently boil off some of the solvent to concentrate the solution and try cooling again.[7]

    • Insufficient Cooling: The solution may not be cold enough. Solution: After cooling to room temperature, place the flask in an ice bath. If that fails, try a dry ice/acetone bath.

    • Nucleation Failure: Crystal growth requires an initial nucleation site. Solution: Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.[8]

  • Scenario 2: Oiling Out (Liquid Phase Separation)

    • Solution is Too Concentrated/Cooling is Too Fast: The compound is coming out of solution too quickly and at a temperature above its melting point (or the melting point of an impure mixture). Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to make the solution more dilute, and allow it to cool much more slowly. Insulating the flask can help.[6][7]

    • High Impurity Level: Impurities can significantly depress the melting point of your compound, making it more likely to oil out. Solution: Attempt a preliminary purification by another method (e.g., a quick filtration through a silica plug or charcoal treatment as described in Q1) before recrystallization.[4]

Q4: My yield is very low after recrystallization. How can I improve it?

A4: A low yield is typically due to using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor, or premature crystallization during a hot filtration step.[7]

Solutions:

  • Use the Minimum Amount of Hot Solvent: The key to a good yield is to create a saturated solution at high temperature and a supersaturated one at low temperature. Use just enough hot solvent to fully dissolve the solid. Working with small volumes, add the solvent in portions.

  • Second Crop of Crystals: Do not discard the mother liquor (the filtrate after collecting your crystals). Concentrate the mother liquor by boiling off a portion of the solvent and re-cool it to obtain a second, albeit likely less pure, crop of crystals.

  • Prevent Premature Crystallization: When performing a hot filtration (e.g., after charcoal treatment), ensure the funnel and receiving flask are pre-heated. This can be done by placing them in an oven or by allowing hot solvent vapor to heat them before filtration. This prevents the solution from cooling and crystallizing in the funnel.

  • Choose an Appropriate Solvent: A solvent in which your compound has very high solubility even when cold is a poor choice for crystallization and will always result in a low yield.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for the crystallization of 6-Amino-1H-indol-1-ol?

A1: The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[8] Given the polar amino and N-hydroxyl groups and the less polar indole ring, solvents of intermediate polarity or mixed-solvent systems are often best.

Solvent SystemTypePolarityRationale & Comments
Ethanol/Water MixedPolarA classic choice for polar compounds with some organic character. Dissolve in hot ethanol, then add hot water dropwise until cloudy.[5][6]
Methanol/Water MixedPolarSimilar to ethanol/water, but methanol's higher polarity may require different ratios.[5]
Ethyl Acetate/Heptane MixedMid-PolarityGood for compounds that are too soluble in pure ethyl acetate. Dissolve in hot ethyl acetate and add heptane as the anti-solvent.[5]
Isopropanol SinglePolarCan be a good single solvent, offering a good balance of polarity.
Acetonitrile SinglePolar AproticCan be effective for compounds containing aromatic rings.[9]

Workflow for Solvent Selection

Figure 1. A decision tree for selecting an appropriate crystallization solvent system.
Q2: How does the 1-hydroxy group affect crystallization compared to its parent compound, 6-aminoindole?

A2: The 1-hydroxy group significantly impacts the molecule's properties:

  • Increased Polarity & Hydrogen Bonding: The -OH group increases the molecule's overall polarity and introduces another site for hydrogen bonding. This generally leads to higher melting points and different solubility profiles compared to 6-aminoindole. It may be more soluble in polar protic solvents like alcohols and water.

  • Increased Susceptibility to Oxidation: The N-hydroxy group makes the indole ring even more electron-rich and thus more prone to oxidation, increasing the likelihood of discoloration and impurity formation during handling and crystallization.

  • Acidity: The N-OH proton is acidic and can be removed by a base. This property could potentially be exploited for purification but also means the compound may be sensitive to basic conditions.

Q3: What are the recommended storage conditions for purified 6-Amino-1H-indol-1-ol?

A3: Due to its sensitivity to air and light, proper storage is critical to maintain purity.

  • Temperature: Store in a cool environment, preferably at <4°C. Some suppliers recommend storage at -20°C for long-term stability.

  • Atmosphere: Store under an inert gas atmosphere (argon or nitrogen).

  • Light: Protect from light by using an amber vial or by storing the vial in a dark container.

  • Container: Use a tightly sealed container to prevent moisture and air ingress.

Q4: What analytical techniques are best for assessing the purity of my crystallized product?

A4: A combination of techniques should be used to confirm both identity and purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or TFA) is typically used. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of impurity signals is a strong indicator of high purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can be used to identify the molecular weights of impurities seen in the HPLC chromatogram.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Troubleshooting Workflow Diagram

Figure 2. A comprehensive workflow for troubleshooting common crystallization problems.

References

  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. [Link]

  • University of Cambridge. Guide for crystallization. [Link]

  • ResearchGate. Synthesis of 6-amino-1H-indole-4,7-quinones | Request PDF. [Link]

  • Elsevier. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1610. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Unknown. 3.3. CRYSTALLIZATION. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. [Link]

  • ACS Publications. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • National Center for Biotechnology Information. 1-[6-(1H-Indol-1-yl)pyridin-2-yl]. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • ResearchGate. (2021). The best solvant for for dipeptide recrystallization?. [Link]

  • Unknown. Crystallization Solvents.pdf. [Link]

  • MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). [Link]

  • AVESİS. (2020). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. [Link]

  • ResearchGate. (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]

  • PubChem. 6-Aminoindole. [Link]

  • ResearchGate. (PDF) AMINO ACIDS ANALYSIS BY RP-HPLC AND DERIVATIZATION WITH 6-AMINOQUINOLYL-N-HYDROXYSUCCNIMIDYL CARBAMATE (AQC) USING BOVINE SERUM ALBUMIN (BSA) FOR METHOD STANDARDIZATION. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. [Link]

  • National Center for Biotechnology Information. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Frontiers. Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. [Link]

  • Organic Chemistry Portal. Synthesis of indolines. [Link]

  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Google Patents.
  • Google Patents. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol.
  • ResearchGate. Facile Preparation of 6-(Aminomethyl)isoindolin-1-one Realizing Complete Reduction of Double Aromatic Cyano Groups. [Link]

  • Agilent. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • Unknown. Preparation and Properties of INDOLE. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Amino-1H-indol-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of N-hydroxyindoles. The synthesis of 6-Amino-1H-indol-1-ol presents a unique dual-challenge: the extreme thermodynamic lability of the N–O bond (which is prone to over-reduction or cleavage) and the high nucleophilicity of the 6-amino group (which is susceptible to unselective oxidation).

This guide abandons the problematic reductive cyclization of [1], which typically leads to over-reduction[2]. Instead, we focus on a controlled, self-validating oxidative approach based on the[3].

Synthetic Workflow

Workflow A 6-Aminoindoline (Starting Material) B Boc Protection (Boc2O, TEA, DCM) A->B C 6-(Boc-amino)indoline (Intermediate 1) B->C D Somei Oxidation (30% H2O2, Na2WO4) C->D E 6-(Boc-amino)-1-hydroxyindole (Intermediate 2) D->E F Deprotection (TFA, 0°C) E->F G 6-Amino-1H-indol-1-ol (Target Product) F->G

Synthetic workflow for 6-Amino-1H-indol-1-ol via Somei's oxidation method.

Frequently Asked Questions (Troubleshooting)

Q: Why does my reductive cyclization of 2,4-dinitrophenylacetaldehyde yield 6-aminoindole instead of the 1-hydroxy derivative? A: This is a classic over-reduction issue. The N–O bond in 1-hydroxyindoles is highly labile. When using standard reductive cyclization conditions (e.g., Zn/NH₄Cl or catalytic hydrogenation), the thermodynamic sink is the fully reduced indole[2]. For 6-amino derivatives, the strong electron-donating nature of the amino group further destabilizes the N–O bond during reduction. Solution: Abandon the reductive route. Utilize the oxidative Somei method starting from a protected 6-aminoindoline[3].

Q: During the Somei oxidation with H₂O₂ and Na₂WO₄, my reaction mixture turns black and yields a complex mixture. What is happening? A: The 6-amino group is a highly nucleophilic aniline derivative. It undergoes rapid, unselective oxidation by the peroxotungstate intermediate, leading to polymerization (black tar). Solution: You must mask the 6-amino group prior to oxidation. We recommend Boc (tert-butyloxycarbonyl) protection. The Boc group is electron-withdrawing enough to deactivate the nitrogen toward oxidation, stable to H₂O₂, and can be removed later under mild acidic conditions that preserve the delicate N–O bond.

Q: How do I prevent dimerization of the final 6-amino-1H-indol-1-ol during purification? A: 1-Hydroxyindoles are notoriously unstable and prone to dimerization, often forming 2,2'-bisindole derivatives[4], especially under acidic conditions or prolonged exposure to silica gel[5]. Solution: Use deactivated silica gel (pre-treated with 1% triethylamine) for chromatography. Keep the column cold if possible, and evaporate all solvents at <25°C.

Mechanistic Logic & Temperature Control

The success of the Somei oxidation relies entirely on the controlled generation of peroxotungstate. If the temperature exceeds 5°C, the reaction bypasses the desired dehydration pathway and results in ring cleavage.

Logic Start Oxidation of Indoline (Na2WO4 Catalyst) Cond1 Excess H2O2 / Temp > 20°C Start->Cond1 Cond2 Controlled H2O2 / 0-5°C Start->Cond2 Res1 Over-oxidation / Ring Cleavage (Black Tar) Cond1->Res1 Res2 1-Hydroxyindoline (Intermediate) Cond2->Res2 Res3 Dehydration / Tautomerization Res2->Res3 Target 1-Hydroxyindole (Stable Product) Res3->Target

Mechanistic logic and temperature dependency of the indoline oxidation step.

Quantitative Data: Optimization of Oxidation Conditions

The following table summarizes the causal relationship between catalyst loading, temperature, and the resulting impurity profile during the oxidation of 6-(Boc-amino)indoline.

EntryCatalyst (Eq)Oxidant (Eq)Temp (°C)Time (h)Yield (%)Primary Impurity Profile
1None30% H₂O₂ (3.0)25240Unreacted starting material
2Na₂WO₄·2H₂O (0.10)30% H₂O₂ (3.0)25435Ring-cleavage / Polymeric tar
3Na₂WO₄·2H₂O (0.10)30% H₂O₂ (3.0)0–5278Trace 2,2'-bisindole dimer
4 Na₂WO₄·2H₂O (0.05) Urea-H₂O₂ (3.0) 0–5 3 82 None (Cleanest conversion)

Note: Entry 4 utilizes Urea-Hydrogen Peroxide (UHP) to minimize water content, significantly reducing hydrolytic ring-cleavage side reactions.

Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Protection of the 6-Amino Group
  • Reaction: Dissolve 6-aminoindoline (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add triethylamine (1.5 eq) and cool to 0°C. Slowly add Boc₂O (1.1 eq) dissolved in CH₂Cl₂. Stir at room temperature for 4 hours.

  • IPC (Self-Validation): Perform TLC (Hexane/EtOAc 3:1). The starting material (R_f ~0.1, ninhydrin positive) must be completely consumed, replaced by a single new spot (R_f ~0.5, UV active, ninhydrin negative).

  • Workup: Wash with water, dry over Na₂SO₄, and concentrate to yield 6-(Boc-amino)indoline.

Step 2: Somei Oxidation to 1-Hydroxyindole
  • Reaction: Dissolve 6-(Boc-amino)indoline (1.0 eq) in Methanol (0.1 M). Add Na₂WO₄·2H₂O (0.05 eq).

  • Critical Parameter: Cool the flask strictly to 0–5°C using an ice-brine bath.

  • Addition: Add 30% aqueous H₂O₂ (3.0 eq) dropwise over 30 minutes. Maintain temperature <5°C. The solution will transition from clear to pale yellow. (Warning: A shift to dark brown indicates thermal runaway and over-oxidation).

  • IPC (Self-Validation): After 2 hours, quench a 0.1 mL aliquot with saturated aqueous Na₂S₂O₃ before spotting on TLC (DCM/MeOH 10:1). Unquenched aliquots will artifactually oxidize on the silica plate, giving false negatives.

  • Workup: Quench the bulk reaction with saturated aqueous Na₂S₂O₃ (Starch-iodide paper must test negative for peroxides). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate at <25°C to yield 6-(Boc-amino)-1-hydroxyindole.

Step 3: Deprotection
  • Reaction: Dissolve 6-(Boc-amino)-1-hydroxyindole in anhydrous CH₂Cl₂ (0.1 M) and cool to 0°C. Add Trifluoroacetic acid (TFA, 10 eq) dropwise.

  • IPC (Self-Validation): Monitor CO₂ gas evolution. The reaction is typically complete when effervescence ceases (approx. 1 hour).

  • Workup: Carefully neutralize by pouring into a cold mixture of saturated aqueous NaHCO₃ and EtOAc. Adjust pH to exactly 7.0. Extract, dry over Na₂SO₄, and concentrate in vacuo at <25°C. Purify immediately using triethylamine-deactivated silica gel to yield the final 6-Amino-1H-indol-1-ol .

References
  • Somei, M. "A New and Simple Synthesis of 1-Hydroxyindole Derivatives." Heterocycles, 1989, 29, 1251-1254. URL:[Link]

  • Somei, M. "1-Hydroxyindoles." Heterocycles, 1999, 50(2), 1157-1211. URL:[Link]

  • Foucaud, A., et al. "Synthesis of 1-hydroxyindoles and 1-hydroxypyrroles." The Journal of Organic Chemistry, 1991, 56(19), 5720-5723. URL:[Link]

  • Acheson, R. M., et al. "A new synthesis of 1-hydroxyindoles and spectra of 1-hydroxyindole." J. Chem. Soc., Perkin Trans. 1, 1978, 1117. URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for 6-Amino-1H-indol-1-ol in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing solubility bottlenecks with 6-Amino-1H-indol-1-ol (CAS: 877470-59-2).

This molecule presents a unique amphiphilic paradox: it possesses a polar 6-amino group and a 1-hydroxyl group, yet its planar indole core drives strong intermolecular π−π stacking and hydrophobic aggregation. This severely limits its aqueous solubility at physiological pH, leading to erratic assay results, precipitation in cell media, and poor bioavailability. This guide provides field-proven, self-validating protocols to overcome these challenges.

Diagnostic Workflow

Before altering your assay conditions, use the decision tree below to identify the most scientifically sound solubilization strategy based on your experimental constraints.

SolubilizationWorkflow Start 6-Amino-1H-indol-1-ol Solubility Issue CheckPH Is the assay compatible with acidic pH (< 4.0)? Start->CheckPH Acidic Use pH Adjustment (0.1M HCl or Citrate Buffer) CheckPH->Acidic Yes Physiological Requires Physiological pH (pH 7.4) CheckPH->Physiological No CheckTox Are organic cosolvents (DMSO/PEG) tolerated? Physiological->CheckTox Cosolvent Use Cosolvent System (e.g., 10% PEG-400) CheckTox->Cosolvent Yes Cyclodextrin Use HP-β-CD Inclusion Complexation CheckTox->Cyclodextrin No (In vivo/Cell assay) Synergy Combined Approach: Cosolvent + HP-β-CD Cosolvent->Synergy Insufficient Solubility Cyclodextrin->Synergy Insufficient Solubility

Decision tree for selecting the optimal solubilization strategy for 6-Amino-1H-indol-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why does 6-Amino-1H-indol-1-ol precipitate when I dilute my DMSO stock into a pH 7.4 PBS buffer? A: This is a classic case of solvent-shift precipitation. 6-Amino-1H-indol-1-ol is highly soluble in polar aprotic solvents like DMSO due to strong dipole-dipole interactions. However, when diluted into an aqueous buffer at pH 7.4, the dielectric constant of the medium abruptly increases. At pH 7.4, the 6-amino group is predominantly unprotonated (free base form). Without a localized charge to facilitate ion-dipole interactions with water, the hydrophobic indole core rapidly undergoes π−π stacking, leading to nucleation and precipitation 1.

Q2: How does pH adjustment solve this, and when should I use it? A: Adjusting the pH of the aqueous medium to the acidic range (typically pH < 4) protonates the 6-amino group, converting it into an ammonium salt. These salts are significantly more soluble in water than the free base because the newly formed positive charge disrupts intermolecular stacking and strongly interacts with water molecules 1. Use this method for in vitro chemical assays or synthetic steps where acidic conditions do not degrade your reagents.

Q3: If I must work at physiological pH (7.4) for cell-based assays, what is the safest approach? A: For cell culture or in vivo applications, cyclodextrin complexation (specifically using Hydroxypropyl-β-cyclodextrin, HP-β-CD) is the gold standard. Cyclodextrins provide a host-guest system where the hydrophobic indole core is sequestered within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility without altering the drug's ionization state or causing cellular toxicity .

Troubleshooting Guides & Validated Protocols

Protocol A: pH-Modulated Solubilization (Salt Formation)

Causality: Protonation of the basic amine shifts the molecule from a lipophilic free base to a highly hydrophilic ammonium salt. Self-Validating System: This protocol includes a back-titration step. If the compound precipitates upon neutralizing the pH, it confirms that solubility was strictly pH-dependent and the compound remains structurally intact (not degraded).

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15 mg of 6-Amino-1H-indol-1-ol into a clean glass vial.

  • Acidification: Add 1.0 mL of 0.1 M HCl (or a 100 mM Citrate buffer at pH 3.0).

  • Agitation: Vortex the mixture for 2 minutes at room temperature. The solid should dissolve completely, yielding a clear solution (~100 mM).

  • Validation (Critical): To confirm the mechanism, take a 100 µL aliquot and slowly add 0.1 M NaOH dropwise until the pH reaches 7.5. A fine precipitate should immediately form, validating that the solubility is driven entirely by the protonated amine state.

  • Storage: Store the acidic solution under an inert atmosphere (Argon/Nitrogen) and protect it from light to prevent oxidation of the N-hydroxyl and amino groups 1.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD forms a 1:1 inclusion complex with the indole derivative. The methyl/hydroxypropyl groups disrupt intramolecular hydrogen bonding of the cyclodextrin, enlarging the cavity to accommodate the indole ring, thereby masking its hydrophobicity from the aqueous environment 3. Self-Validating System: Phase-solubility profiling (Higuchi-Connors method). A linear increase in API concentration with increasing CD concentration mathematically validates the formation of a 1:1 soluble complex.

PhaseSolubility Prep Prepare HP-β-CD (0 - 40 mM) Add Add Excess 6-Amino-1H-indol-1-ol Prep->Add Equilibrate Shake 48h at 25°C (Equilibration) Add->Equilibrate Filter Filter 0.45 µm (Remove Solid) Equilibrate->Filter Analyze HPLC Analysis (Quantify API) Filter->Analyze Plot Plot Phase-Solubility Calculate K_1:1 Analyze->Plot

Experimental workflow for validating cyclodextrin complexation via phase-solubility analysis.

Step-by-Step Methodology:

  • Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions in PBS (pH 7.4) at concentrations of 0, 5, 10, 20, and 40 mM.

  • Excess API Addition: Add an excess amount of 6-Amino-1H-indol-1-ol (e.g., 10 mg) to 2 mL of each HP-β-CD solution in sealed amber vials.

  • Equilibration: Place the vials in an orbital shaker at 25°C and 150 rpm for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove the undissolved free base.

  • Quantification: Analyze the filtrate via HPLC (UV detection at ~280 nm) to determine the concentration of dissolved 6-Amino-1H-indol-1-ol.

  • Application: Use the 40 mM HP-β-CD formulation for your downstream biological assays, as it provides a molecularly dispersed state of the drug without irritating co-solvents .

Protocol C: Synergistic Cosolvent-Cyclodextrin System

Causality: Sometimes, cyclodextrin alone is insufficient for highly nonpolar APIs. Adding a small amount of a cosolvent (like PEG-400) reduces the ability of the aqueous system to squeeze out non-polar solutes, while the cyclodextrin sequesters the core. This combined effect significantly multiplies the total solubility by forming a ternary complex (Drug-Ligand-Cosolvent) 4.

Step-by-Step Methodology:

  • Cosolvent Solubilization: Dissolve 5 mg of 6-Amino-1H-indol-1-ol in 100 µL of PEG-400 (or DMSO) to create a concentrated pre-solution.

  • Aqueous Phase Preparation: Prepare 900 µL of a 10% (w/v) HP-β-CD solution in your chosen buffer.

  • Synergistic Mixing: Slowly add the PEG-400 pre-solution dropwise into the HP-β-CD solution under continuous, vigorous vortexing.

  • Validation: Observe the solution for 1 hour at room temperature. The lack of precipitation confirms that the ternary complex has successfully stabilized the API in the aqueous phase.

Quantitative Data Summary

To assist in selecting the appropriate method, the following table summarizes the expected solubility enhancements based on the physicochemical behavior of substituted aminoindoles.

Solubilization StrategyAqueous MediumExpected Solubility LimitMechanism of ActionBest Application
Baseline (Control) PBS Buffer (pH 7.4)< 0.1 mg/mLN/A (Free base aggregation)None (Precipitates)
pH Adjustment 0.1 M HCl (pH < 4.0)> 10.0 mg/mLIonization (Ammonium salt formation)Chemical synthesis, in vitro assays
Cosolvent 10% PEG-400 in Water~ 1.5 mg/mLDielectric constant reductionAssays tolerating low organics
Cyclodextrin 20% HP-β-CD in PBS~ 5.0 mg/mLHost-guest inclusion complexationCell culture, in vivo dosing
Synergistic System 10% PEG-400 + 20% HP-β-CD> 8.0 mg/mLTernary complexation (Drug-CD-Cosolvent)High-dose formulation requirements

References

  • BenchChem. "Overcoming poor solubility of 5-Aminoindole in reaction media." BenchChem Technical Support.
  • PubMed. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs.
  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost.
  • Chemical Journals.

Sources

Technical Support Center: Troubleshooting 6-Amino-1H-indol-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the synthesis of 6-Amino-1H-indol-1-ol. Synthesizing N-hydroxyindoles is notoriously challenging due to the fragility of the N–O bond. When an electron-donating amino group is present at the 6-position, the synthetic complexity multiplies due to catalyst poisoning and inherent molecular instability.

This guide is engineered for drug development professionals and synthesizes field-proven protocols, mechanistic causality, and self-validating workflows to overcome low conversion rates and over-reduction.

Diagnostic Workflows & Mechanistic Pathways

To resolve low conversion rates, you must first identify whether your reaction is failing due to thermodynamic over-reduction (cleavage of the target) or kinetic stalling (catalyst poisoning/incomplete cyclization).

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / TLC) Q1 Primary Failure Mode? Start->Q1 Ovr Massive Over-reduction (6-Aminoindole > 20%) Q1->Ovr Inc Incomplete Cyclization (Hydroxylamine stalls) Q1->Inc Psn Low Conversion / Stalling (Unreacted Starting Material) Q1->Psn Sol1 Switch to Pb/TEAF system Avoid Pd/C or Raney Ni Ovr->Sol1 Sol2 Adjust pH to 5.5-6.5 Elevate Temp to 55°C Inc->Sol2 Sol3 Boc-protect 6-NH2 group to prevent metal coordination Psn->Sol3

Diagnostic decision tree for resolving low conversion in 6-Amino-1H-indol-1-ol synthesis.

Pathway SM 6-Amino-2-nitrophenylacetaldehyde Nitroso Nitroso Intermediate SM->Nitroso +2e⁻, +2H⁺ (-H₂O) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e⁻, +2H⁺ Target 6-Amino-1H-indol-1-ol (Target Product) Nitroso->Target Direct Cyclization (Minor Pathway) Hydroxylamine->Target Intramolecular Cyclization (-H₂O) Byproduct 6-Aminoindole (Over-reduction) Target->Byproduct Excess Reductant (N-O Cleavage)

Mechanistic pathway of reductive cyclization highlighting the over-reduction risk.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows complete consumption of starting material, but the major product is 6-aminoindole, not 6-amino-1H-indol-1-ol. How do I prevent over-reduction? A1: Over-reduction is the most common failure mode. It occurs because the N–O bond in N-hydroxyindoles is highly susceptible to cleavage by active transition metal catalysts (like Pd/C or Raney Ni)[1].

  • Causality: Once the hydroxylamine cyclizes to the N-hydroxyindole, prolonged exposure to active hydrogenating surfaces rapidly reduces it to the indole[2].

  • Solution: Abandon standard catalytic hydrogenation. Switch to a controlled transfer hydrogenation system. The use of Lead (Pb) powder with triethylammonium formate (TEAF) provides exquisite chemoselectivity, halting reduction exactly at the hydroxylamine stage, which subsequently cyclizes without N–O cleavage[1].

Q2: The reaction stalls at 30-40% conversion. I am recovering unreacted starting material and uncyclized hydroxylamine. What is causing this? A2: This is a dual-factor kinetic issue involving catalyst poisoning and unfavorable cyclization thermodynamics.

  • Causality: The free 6-amino group is a strong Lewis base. When using heterogeneous metals (Zn dust) or Lewis acidic salts (SnCl₂), the amine coordinates tightly to the metal, passivating the surface and halting the electron transfer required for nitro reduction[3]. Furthermore, if the pH is too basic, the electrophilicity of the adjacent carbonyl is reduced, stalling the cyclization of the hydroxylamine intermediate.

  • Solution: Protect the 6-amino group (e.g., as a Boc-carbamate) prior to reduction. To drive cyclization, ensure the reaction medium is slightly acidic (pH 5.5–6.5).

Q3: My product degrades during silica gel chromatography. Why is 6-Amino-1H-indol-1-ol so unstable compared to 6-Nitro-1H-indol-1-ol? A3: The stability of 1-hydroxyindoles is strictly dictated by the electronic nature of their ring substituents.

  • Causality: Literature demonstrates that electron-withdrawing groups (e.g., nitro, methoxycarbonyl) significantly stabilize the N-hydroxyindole core by delocalizing electron density away from the N–O bond[4]. Conversely, the 6-amino group is strongly electron-donating via resonance. This enriches the electron density on the indole nitrogen, weakening the N–O bond and making the molecule highly susceptible to spontaneous deoxygenation or oxidative dimerization.

  • Solution: Purify the compound using deactivated silica (pre-washed with 1% Et₃N) or immediately protect the N-hydroxyl group (e.g., via acetylation or silylation) prior to isolation.

Quantitative Reagent Comparison

Selecting the correct reductive system is the single most critical variable in this synthesis. Below is a comparative analysis of standard reagents applied to o-nitrobenzyl carbonyl cyclizations.

Reductive SystemTypical Conversion (%)Over-reduction to Indole (%)Mechanistic Action & Primary Limitation
Pd/C, H₂ (1 atm) >95%>80%Uncontrollable N–O bond cleavage; too active[1].
Zn dust, NH₄Cl (aq) 40–60%15–25%Prone to catalyst poisoning by the 6-NH₂ group[3].
SnCl₂, EtOH 65–75%<10%Chemoselective, but requires elevated temps for cyclization[2].
Pb powder, TEAF >90%<5%Highly chemoselective transfer hydrogenation; stops at N–OH[1].

Standardized Experimental Protocols

Protocol A: Lead-Promoted Reductive Cyclization (Pb/TEAF)

This is a self-validating protocol utilizing transfer hydrogenation to prevent N–O cleavage[1].

Reagents: 6-Amino-2-nitrophenylacetaldehyde (or protected derivative), Lead (Pb) powder (325 mesh), Triethylammonium formate (TEAF), anhydrous Methanol.

  • Preparation of TEAF: Slowly add formic acid (2.0 equiv) to triethylamine (2.0 equiv) at 0 °C under argon. Stir for 30 minutes to form a homogeneous TEAF syrup.

  • Reaction Assembly: Dissolve the starting material (1.0 mmol) in anhydrous MeOH (10 mL). Add TEAF (5.0 mmol) followed by Pb powder (3.0 mmol).

  • Validation Check 1 (Reduction): Stir the suspension at 25 °C for 2 hours. Extract a 50 µL aliquot, filter through a Celite plug, and analyze via LC-MS. Self-Validation: You must observe the mass of the uncyclized hydroxylamine intermediate (M+1). Do not proceed to heating until the starting nitro mass is completely absent.

  • Cyclization: Once nitro consumption is validated, elevate the reaction temperature to 55 °C and stir for an additional 10–12 hours to drive the intramolecular cyclization.

  • Validation Check 2 (Cyclization): TLC (EtOAc/Hexanes). The N-hydroxyindole will stain intensely with FeCl₃ (dark purple/blue), confirming the presence of the free N–OH group.

  • Workup: Filter the mixture through Celite to remove Pb. Concentrate under reduced pressure, dilute with EtOAc, and wash with pH 6.0 phosphate buffer to remove TEAF salts.

Protocol B: Tin(II) Chloride Mediated Reduction

An alternative metal-mediated approach that avoids heterogeneous surface poisoning[3],[2].

  • Initiation: Dissolve the starting material (1.0 mmol) in absolute ethanol (15 mL) and cool to 0 °C.

  • Addition: Add anhydrous SnCl₂ (3.5 mmol) portion-wise over 15 minutes to control the exothermic reduction.

  • Controlled Heating: Allow the reaction to warm to room temperature and stir for 4 hours. The SnCl₂ selectively reduces the nitro group to the hydroxylamine[2].

  • Cyclization Drive: Heat the mixture to 60 °C for 2 hours. Note: Prolonged heating beyond 2 hours increases the risk of over-reduction.

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ until the pH reaches 7.0–7.5. (A thick white precipitate of tin salts will form).

  • Extraction: Extract thoroughly with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate. Purify immediately to avoid degradation.

Sources

Validation & Comparative

Comparative Biological Activity and Pharmacological Profiling: 6-Amino-1H-indol-1-ol vs. 5-Aminoindole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the indole scaffold is a privileged structure. However, subtle positional and functional substitutions drastically alter its pharmacological trajectory. This guide provides an objective, data-driven comparison between 6-Amino-1H-indol-1-ol (a representative of the 1-hydroxyindole class) and 5-aminoindole (a classical substituted indole). While 5-aminoindole is deeply entrenched in neuropharmacology and emerging agrochemical applications, 6-Amino-1H-indol-1-ol represents a specialized pharmacophore targeting cancer metabolism.

Structural & Physicochemical Divergence

The fundamental divergence between these two compounds lies in the N(1) position.

  • 6-Amino-1H-indol-1-ol possesses an N-hydroxy (N-OH) group. This substitution significantly increases the polarity and acidity of the indole core, yielding a pKa range of 8.1–9.8[1]. Causally, this allows the molecule to undergo easier deprotonation under physiological conditions, exposing the polar 1-OH group to form robust hydrogen bonds with specific kinase and dehydrogenase allosteric sites[1].

  • 5-Aminoindole retains the classical N-H indole core with a primary amine at the 5-position. It acts as a standard hydrogen bond donor and is highly lipophilic, allowing it to easily cross the blood-brain barrier and fit into the hydrophobic pockets of monoamine oxidases (MAO) and serotonin (5-HT) receptors[2].

Biological Target Mapping

6-Amino-1H-indol-1-ol: Cancer Metabolism (LDH-A Inhibition)

The 1-hydroxyindole scaffold is a potent inhibitor of Lactate Dehydrogenase A (LDH-A), an enzyme critical for the Warburg effect in tumor cells[3]. By inhibiting LDH-A, 1-hydroxyindoles disrupt the conversion of pyruvate to lactate, effectively starving cancer cells of the NAD+ required to sustain high rates of glycolysis[4]. Experimental data shows that optimized derivatives of this core can selectively inhibit LDH-A with IC50 values as low as 25 nM, inducing apoptosis in DLD-1 colorectal cancer cells without affecting the LDH-B isoform[4].

5-Aminoindole: Neuromodulation and Agrochemistry

5-Aminoindole exhibits a dual biological profile. In mammalian systems, it acts as a neuromodulator, slowing the desensitization of 5-HT3 receptor-mediated ion currents and serving as a precursor for potent MAO-A/B inhibitors[2]. In a novel 2025 agricultural application, 5-aminoindole was proven to restrain larval growth in Hyphantria cunea (fall webworm). It achieves this by depressing Trehalose-6-phosphate synthase (TPS) activity, which subsequently starves the insect of energy and disrupts chitin biosynthesis[5].

PharmacologicalPathways C1 6-Amino-1H-indol-1-ol T1 LDH-A Inhibition C1->T1 E1 Glycolysis Arrest T1->E1 O1 Tumor Apoptosis E1->O1 C2 5-Aminoindole T2 TPS Inhibition C2->T2 T3 MAO/5-HT Targets C2->T3 E2 Chitin Disruption T2->E2 O2 Pest Growth Arrest E2->O2 E3 Neuromodulation T3->E3

Divergent pharmacological pathways of 6-Amino-1H-indol-1-ol and 5-aminoindole.

Quantitative Data Comparison

Parameter6-Amino-1H-indol-1-ol (1-Hydroxyindole Core)5-Aminoindole
Primary Target Lactate Dehydrogenase A (LDH-A)[4]5-HT3, MAO, TPS[2][5]
Key Pharmacological Effect Glycolytic disruption, Apoptosis[4]Neuromodulation, Larvicidal[2][5]
Target Affinity (Optimized) IC50 ~ 25 nM (LDH-A)[4]Low micromolar (TPS / MAO)[2][5]
Physicochemical Trait Acidic (pKa ~8.1–9.8), Polar N-OH[1]Basic amine, Lipophilic N-H[2]
Primary Application Field Oncology / Cancer Metabolism[3]Neuropharmacology / Agrochemistry[2][5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of kinetic tracking and internal controls guarantees that the observed biological activity is a direct result of the compound's mechanism of action, rather than assay artifacts.

Protocol A: In Vitro LDH-A Kinetic Inhibition Assay (For 6-Amino-1H-indol-1-ol)

Causality: LDH-A catalyzes the reduction of pyruvate to lactate, simultaneously oxidizing NADH to NAD+. Because NADH absorbs light at 340 nm while NAD+ does not, measuring the decay of absorbance at 340 nm provides a direct, real-time proxy for enzyme velocity.

  • Reagent Assembly: Prepare a master mix containing 100 mM HEPES buffer (pH 7.4), 2 mM pyruvate (substrate), and 0.2 mM NADH (cofactor). Self-Validation: Run a blank well lacking pyruvate to ensure NADH is not degrading spontaneously.

  • Compound Solubilization: Dissolve 6-Amino-1H-indol-1-ol in 100% DMSO, then perform serial dilutions. Keep final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Combine the compound with 1 nM purified human LDH-A enzyme and incubate at 37°C for 15 minutes. Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate outcompetes it.

  • Kinetic Read: Inject the master mix to initiate the reaction. Immediately read absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the decay curve. Plot V0 against log[Inhibitor] to determine the IC50.

AssayWorkflow S1 1. Compound Prep (DMSO Solubilization) S3 3. Pre-Incubation (Enzyme + Inhibitor, 15m) S1->S3 S2 2. Master Mix (NADH + Pyruvate + Buffer) S2->S3 S4 4. Kinetic Read (Absorbance at 340 nm) S3->S4 S5 5. IC50 Calculation (Non-linear Regression) S4->S5

Self-validating in vitro LDH-A kinetic assay workflow for 1-hydroxyindoles.

Protocol B: Trehalose-6-Phosphate Synthase (TPS) Inhibition Assay (For 5-Aminoindole)

Causality: TPS is vital for insect energy metabolism. Inhibiting it prevents the formation of trehalose-6-phosphate from UDP-glucose and glucose-6-phosphate.

  • Enzyme Extraction: Homogenize Hyphantria cunea larval tissue in a cold extraction buffer (50 mM Tris-HCl, pH 7.5) and centrifuge at 10,000 x g to isolate the active TPS fraction[5].

  • Reaction Setup: Mix the TPS extract with 5 mM UDP-glucose, 5 mM glucose-6-phosphate, and varying concentrations of 5-aminoindole. Self-Validation: Include a positive control using a known TPS inhibitor (e.g., Validamycin A) to confirm assay sensitivity.

  • Incubation & Termination: Incubate at 30°C for 30 minutes. Terminate the reaction by boiling the samples for 5 minutes. Causality: Heat immediately denatures the TPS enzyme, freezing the biochemical state of the sample for accurate downstream quantification.

  • Quantification: Measure the residual UDP using a coupled pyruvate kinase/lactate dehydrogenase assay, or quantify trehalose-6-phosphate directly via LC-MS/MS.

Conclusion

While structurally similar, 6-Amino-1H-indol-1-ol and 5-aminoindole serve vastly different pharmacological purposes. The N-OH substitution in 6-Amino-1H-indol-1-ol fundamentally shifts its physicochemical properties, transforming it into a specialized tool for targeting cancer metabolism via LDH-A. In contrast, the classical N-H core of 5-aminoindole makes it a versatile modulator of neuroreceptors and an emerging larvicidal agent targeting insect chitin biosynthesis.

References[2] Benchchem. "A Comparative Analysis of the Biological Activities of 5-Aminoindole and 5-Hydroxyindole". Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTA9R3S9a0xeYoUhCWv9fDsOWdaZEuPJ94LKIg09EB_qFXL13H6qPDGi7xY_FLa1iLvgLsttDUF1NWb1z1oLVGrk6I8MJN3A7nlqq-aWAY1I0F256UWv_N3VtayqZkQDANETEIXP-97uGTkhXijnWc1kM0YKrP59BSe6gsCOYD5Y1gxjH3fBhy3qg2gltL7Vb8ij1g4XAORattVftxKXOLjBaEDNMU_Bh_5G-c4n4phWlpxCA=[3] MDPI. "Syntheses of New Multisubstituted 1-Acyloxyindole Compounds". Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg1xsbtaVkNaGiBaG2Irgu15esSt_2S3l_E8LW_5mTJKoSdutDAqAPLOkWTz-EczcFLXvA7YOsY4RHD18AHH0RVH7u7P9dbaF38x0SlD_d1eSqUhIHy4dNMojh1Iqc7N5wAik=[1] Duksung Women's University. "One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles". Source: duksung.ac.kr. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRhWSeXHJv_zNGOeXoWBj3VjE-3BTUIYNGDPini9BHEj3n_Y1oGNZ1bzyw0dJXuOqKTI2ogL3eo3baMaTMICEtc9huY6JG8pA-6Yuj_z1ErwhqVH1NLIJOBD7izty9apTf4xqSd0_oJ8kukFiqCKt3h5CxwAeN8H7uTca3AHnU-GlHDldnuXpEp3ywHRSoMDJRAtagUJbZiYYgSf4M9o2SgTZ1kmf3up1B8Xjgo43IbPqRq2_Hd9XLlQvb[4] PubMed. "Synthesis of 1-Hydroxy(and 1-Alkoxy, 1-Acyloxy)-1H-indoles and evaluations of their suppressive activities against tumor growth through inhibiting lactate dehydrogenase A". Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEDKTqh71UJSjvMuIEbS991CjsI2v6ZMcBF_h8SmgSrNzXAgFvurVasYZFdxOfHo_Yg08jJeCK4_wB5R7_RoIvBSRrG1_5yAQaWRD9NFjaIwtz6Iz05rIP4L2kBsqCj5Dig9A=[5] Jinxin Yu et al. "5-Aminoindole restrained larval growth and chitin biosynthesis via depressing TPS activity in Hyphantria cunea". Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1HF8C6fQyUPmBnZnHO8UMo5Lui-seTBIkFXpb1bAZeWpyc08_sWn2J0gSn0oqN1OkfAke7vsb3YxhnlfgC5MB8ngQn9MA9J14deflET5vjcY0cbUA_fSxVwj7pMXgLfq0iANY8Rq7kAO9GPGRkWdoger98eKxwm2X0m2gW9WABNr3XYw6NwuYmnL6x2RZL1heI5WEQvT-sNKuQRBf9QuqzTh0D_T69j8ozEe5ul-Y2gmTgrIZM5s4arpi3dmveG8rKjsghkQ-MGs1pkremWrW1A10__vzF76T3Opg

Sources

Comparative Profiling of N-Hydroxyindole Derivatives and 6-Amino-1H-indol-1-ol in LDH-A Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As the metabolic reprogramming of tumor cells—known as the Warburg effect—continues to be a focal point in oncology, targeting the glycolytic pathway has emerged as a premier therapeutic strategy[1]. Lactate dehydrogenase A (LDH-A), the enzyme responsible for converting pyruvate to lactate while oxidizing NADH to NAD+, is significantly upregulated in hypoxic tumor microenvironments[2].

In this application guide, we objectively compare the structural and functional profiles of N-hydroxyindole (NHI) derivatives (optimized inhibitors) against 6-Amino-1H-indol-1-ol (a foundational synthetic scaffold). By understanding the causality behind their chemical structures and biological activities, researchers can better design and validate next-generation metabolic inhibitors.

Mechanistic Overview: The Role of the N-Hydroxyindole Core

N-hydroxyindole derivatives represent a "first-in-class" series of LDH-A inhibitors deliberately designed to starve cancer cells of their energetic supply[3]. Unlike traditional inhibitors that only block the substrate pocket, optimized NHI derivatives exhibit a unique dual-competitive inhibition mechanism . They simultaneously occupy the pyruvate substrate pocket and extend into the NADH cofactor binding pocket[4].

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction LDHA LDH-A Enzyme LDHA->Pyruvate Catalyzes NHI NHI Derivatives (e.g., NHI-1) NHI->LDHA Dual Competitive Inhibition NADH NADH Cofactor NADH->LDHA Binds

Metabolic pathway illustrating the dual-competitive inhibition of LDH-A by N-hydroxyindole derivatives.

Comparative Profiling: Scaffold vs. Optimized Inhibitor

To appreciate the structure-activity relationship (SAR) of this class, we must compare the raw building block, 6-Amino-1H-indol-1-ol (CAS: 877470-59-2)[5], with fully elaborated derivatives like NHI-1 (LDH-A Inhibitor III)[4].

The 1-hydroxyl group is non-negotiable; it mimics the transition state and forms critical hydrogen bonds within the catalytic pocket[3]. However, 6-Amino-1H-indol-1-ol lacks the C2-carboxylate group, which is strictly required to mimic the carboxylate of pyruvate and anchor the molecule to the Arg171 residue of LDH-A. Therefore, 6-Amino-1H-indol-1-ol serves as a highly reactive synthetic scaffold rather than a standalone drug. The 6-amino group provides a synthetic handle to attach bulky, lipophilic groups (like sulfonamides) that displace water in the NADH pocket, drastically increasing binding entropy and isoform selectivity[6].

Quantitative Data Summary
Feature / Property6-Amino-1H-indol-1-ol (Scaffold)Optimized NHI Derivatives (e.g., NHI-1)
Primary Role Synthetic precursor / Building blockActive pharmaceutical ingredient / Probe
Structural Hallmarks 1-OH (H-bond donor), 6-NH₂ (Reactive handle)2-COOH (Pyruvate mimic), 6-Aryl/Alkyl substitution
LDH-A Affinity ( Ki​ ) Undetermined / Weak (Lacks C2-anchor) 4.7μM (vs Pyruvate), 8.9μM (vs NADH)[4]
Inhibition Mode N/AReversible, Dual-Competitive[3]
Cellular Efficacy Biologically inert in standard assaysInduces G1 arrest, apoptosis; highly active in hypoxia
Commercial Availability Available as raw chemical (e.g., BLD Pharm)[5]Available as biochemical probe (e.g., Sigma-Aldrich)[4]

Synthetic & Experimental Workflows

To bridge the gap between the raw scaffold and the active inhibitor, specific derivatization and rigorous kinetic validations are required.

Synthesis Scaffold 6-Amino-1H-indol-1-ol (Base Scaffold) Step1 C2-Carboxylation (Pyruvate Mimicry) Scaffold->Step1 Step2 6-N-Derivatization (NADH Pocket Targeting) Step1->Step2 Inhibitor Optimized NHI LDH-A Inhibitor Step2->Inhibitor

Synthetic workflow transforming 6-Amino-1H-indol-1-ol into an optimized LDH-A inhibitor.

Protocol A: Self-Validating LDH-A Kinetic Inhibition Assay

To establish trustworthiness, the kinetic assay must be a self-validating system. By running two parallel Michaelis-Menten experiments—varying one substrate while saturating the other—we can definitively prove the dual-competitive nature of the synthesized NHI derivative. If the compound is truly competitive, the maximum velocity ( Vmax​ ) will remain constant while the Michaelis constant ( Km​ ) increases.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human LDH-A in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final concentration of 1 nM.

  • Substrate Variation (Pyruvate): To determine Ki​ against pyruvate, fix the NADH concentration at a saturating level (200 µM). Prepare a concentration gradient of pyruvate (50 µM to 500 µM).

  • Substrate Variation (NADH): To determine Ki​ against NADH, fix the pyruvate concentration at a saturating level (1 mM). Prepare a concentration gradient of NADH (20 µM to 200 µM).

  • Inhibitor Introduction: Add the optimized NHI derivative (synthesized from the 6-Amino-1H-indol-1-ol scaffold) at three different concentrations (e.g., 5 µM, 10 µM, 20 µM) to both setups.

  • Measurement: Monitor the depletion of NADH by measuring the decrease in absorbance at 340 nm over 3 minutes at 25°C using a microplate reader.

  • Data Validation: Plot the data using Lineweaver-Burk double-reciprocal plots. The intersection of the lines on the Y-axis mathematically validates the competitive inhibition model[3].

Protocol B: Hypoxia-Driven Cell Viability Assay

Because LDH-A is heavily relied upon during hypoxia, an effective NHI derivative must show enhanced potency under low-oxygen conditions. This causality ensures the drug is targeting the Warburg effect rather than causing general cytotoxicity[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) into two identical 96-well plates at 5×103 cells/well[2].

  • Environmental Segregation: Incubate Plate A under normoxic conditions (21% O2​ ) and Plate B under hypoxic conditions (1% O2​ ) for 24 hours to induce HIF-1α mediated LDH-A overexpression.

  • Treatment: Treat both plates with a serial dilution of the NHI derivative (1 µM to 100 µM). Use 6-Amino-1H-indol-1-ol as a negative control to prove that the unconjugated scaffold lacks cellular efficacy.

  • Viability Readout: After 48 hours, perform an MTT or CellTiter-Glo assay.

  • Analysis: Calculate the IC50​ . A successful NHI derivative will exhibit a significantly lower IC50​ in Plate B (hypoxia) compared to Plate A (normoxia), validating its mechanism as a metabolic starvation agent[4].

Conclusion

While 6-Amino-1H-indol-1-ol is not a viable therapeutic agent on its own, it is an indispensable chemical scaffold. Its 1-hydroxyl group provides the necessary hydrogen-bonding network for the LDH-A active site, and its 6-amino group offers a versatile vector for exploring the NADH binding pocket. When properly functionalized into N-hydroxyindole derivatives (incorporating a C2-carboxylate and 6-position lipophilic extensions), the resulting molecules become highly potent, dual-competitive inhibitors capable of exploiting the metabolic vulnerabilities of hypoxic cancer cells.

References

  • Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells. Journal of Medicinal Chemistry (ACS Publications). 3

  • LDH-A Inhibitor III, NHI-1 Product Specification. Sigma-Aldrich. 4

  • Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. Oncoscience.2

  • Molecular docking studies on N-hydroxyindole derivatives as potent inhibitors of human lactate dehydrogenase isoform 5 against cancer cell proliferation. ResearchGate. 6

  • 6-Amino-1H-indol-1-ol (CAS: 877470-59-2) Product Data. BLD Pharm. 5

Sources

A Comparative Guide to the Synthesis of 6-Amino-1H-indol-1-ol: Benchmarking Modern Strategies Against Traditional Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals and biologically active compounds necessitates the continuous development of efficient and versatile synthetic methodologies. This guide provides an in-depth technical comparison of proposed synthetic routes for 6-amino-1H-indol-1-ol, a novel indole derivative with potential applications stemming from its unique substitution pattern. As no direct synthesis has been reported in the literature, this document outlines two plausible synthetic pathways, benchmarking a modern approach centered on a high-yielding N-hydroxyindole formation against a more traditional strategy adapted from the robust Leimgruber-Batcho indole synthesis. The comparative analysis is supported by established chemical principles and experimental data for analogous transformations, offering a predictive framework for laboratory execution.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged structure in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern on the indole ring can significantly influence its pharmacological properties. The target molecule, 6-amino-1H-indol-1-ol, presents a unique combination of an amino group at the C6 position and a hydroxyl group on the indole nitrogen (N1). The C6-amino functionality is a common feature in bioactive indoles, while the N-hydroxy group is less common but known to impart interesting biological activities and can serve as a handle for further functionalization. This guide will explore two distinct strategies for the synthesis of this novel compound, evaluating their respective strengths and weaknesses.

Proposed Synthetic Pathways

Given the absence of a direct reported synthesis for 6-amino-1H-indol-1-ol, two multi-step synthetic routes are proposed and analyzed.

Pathway A: A Modern Approach via Reductive Cyclization for N-Hydroxyindole Formation

This pathway prioritizes the early and efficient formation of the N-hydroxyindole core, followed by the introduction of the C6-amino group. A key step in this route is the lead-promoted intramolecular reductive cyclization of an o-nitrobenzyl ketone, a method reported to produce N-hydroxyindoles in high yields.[1][2][3]

Pathway B: A Traditional Approach Leveraging the Leimgruber-Batcho Indole Synthesis

This strategy employs the well-established Leimgruber-Batcho indole synthesis to construct the 6-aminoindole scaffold first, followed by a subsequent N-hydroxylation step. The Leimgruber-Batcho synthesis is a powerful and versatile method for preparing a wide range of substituted indoles from readily available o-nitrotoluenes.[4][5][6][7]

Visualizing the Synthetic Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the proposed synthetic pathways.

Synthetic_Pathway_A cluster_0 Pathway A: Modern Approach Start_A o-Nitrobenzyl Ketone Step1_A Reductive Cyclization (e.g., Pb, H-donor) Start_A->Step1_A High-yielding core formation Intermediate_A N-Hydroxyindole Step1_A->Intermediate_A Step2_A C6-Nitration Intermediate_A->Step2_A Regioselective nitration Intermediate_B 6-Nitro-N-hydroxyindole Step2_A->Intermediate_B Step3_A Reduction Intermediate_B->Step3_A Selective nitro reduction Product_A 6-Amino-1H-indol-1-ol Step3_A->Product_A Synthetic_Pathway_B cluster_1 Pathway B: Traditional Approach Start_B Substituted o-Nitrotoluene Step1_B Leimgruber-Batcho Synthesis Start_B->Step1_B Robust indole formation Intermediate_C 6-Aminoindole Step1_B->Intermediate_C Step2_B N-Hydroxylation Intermediate_C->Step2_B Selective N-oxidation Product_B 6-Amino-1H-indol-1-ol Step2_B->Product_B

Sources

A Comparative Guide for Drug Discovery: 6-Amino-1H-indol-1-ol Poised to Outmaneuver Traditional Indole Precursors

Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in blockbuster drugs for a wide range of therapeutic areas, including cancer, inflammation, and neurological disorders, continually drives the demand for innovative and efficient synthetic methodologies.[4][5] For decades, the construction of this privileged heterocycle has been dominated by a handful of name reactions, each with its own set of strengths and limitations. However, the emergence of novel, highly functionalized indole precursors is set to revolutionize how medicinal chemists approach the synthesis of complex indole-containing drug candidates.

This guide provides a critical comparison between traditional indole precursors and the promising, albeit novel, 6-Amino-1H-indol-1-ol. We will delve into the mechanistic underpinnings of classical indole syntheses, evaluate their applicability in modern drug discovery campaigns, and present a forward-looking perspective on how 6-Amino-1H-indol-1-ol can overcome many of their inherent challenges, offering unprecedented versatility and efficiency.

The Old Guard: A Critical Review of Traditional Indole Syntheses

The classical methods for indole synthesis, while foundational to organic chemistry, often impose significant constraints on drug design due to harsh reaction conditions, limited functional group tolerance, and poor control over regioselectivity.

The Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus.[6][7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1][7][9]

Mechanism and Causality: The reaction proceeds through a[10][10]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by the elimination of ammonia to form the aromatic indole ring.[7][9] The choice of a strong acid catalyst, such as polyphosphoric acid or zinc chloride, is crucial for promoting the key rearrangement step.[7][9]

graph Fischer_Indole_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Arylhydrazine [label="Arylhydrazine"]; Carbonyl [label="Aldehyde or Ketone"]; Arylhydrazone [label="Arylhydrazone"]; Enamine [label="Enamine Tautomer"]; Rearrangement [label="[10][10]-Sigmatropic\nRearrangement"]; Diimine [label="Di-imine Intermediate"]; Cyclization [label="Cyclization & NH3 Elimination"]; Indole [label="Indole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Arylhydrazine -> Arylhydrazone [label="+ Carbonyl\n- H2O"]; Arylhydrazone -> Enamine [label="Tautomerization"]; Enamine -> Rearrangement [label="H+"]; Rearrangement -> Diimine; Diimine -> Cyclization; Cyclization -> Indole; }

Fischer Indole Synthesis Workflow

Limitations in Drug Design:

  • Harsh Conditions: The requisite high temperatures and strongly acidic conditions are incompatible with many sensitive functional groups present in complex drug molecules.

  • Regioselectivity Issues: Unsymmetrical ketones can lead to the formation of regioisomeric products, complicating purification and reducing yields.[8]

  • Limited Precursor Availability: The synthesis of substituted arylhydrazines can be challenging.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis offers an alternative route to 2-arylindoles, involving the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[11][12][13]

Mechanism and Causality: The reaction proceeds through the initial formation of an α-anilino ketone, which then undergoes cyclization and dehydration. The excess aniline acts as both a reactant and a solvent.

graph Bischler_Mohlau_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

AlphaHaloKetone [label="α-Haloketone"]; Aniline [label="Aniline (excess)"]; AnilinoKetone [label="α-Anilino Ketone"]; Cyclization [label="Cyclization"]; Dehydration [label="Dehydration"]; Indole [label="2-Arylindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

AlphaHaloKetone -> AnilinoKetone [label="+ Aniline"]; Aniline -> AnilinoKetone; AnilinoKetone -> Cyclization; Cyclization -> Dehydration; Dehydration -> Indole; }

Bischler-Möhlau Indole Synthesis Workflow

Limitations in Drug Design:

  • High Temperatures: The reaction typically requires heating to high temperatures, limiting its functional group compatibility.

  • Poor Yields: Yields can be variable and are often low.[11]

  • Limited Scope: The synthesis is generally limited to the preparation of 2-arylindoles.

The Reissert Indole Synthesis

The Reissert synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate.[14][15][16]

Mechanism and Causality: The initial step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate. This intermediate then undergoes a reductive cyclization, typically with zinc in acetic acid, to yield the indole-2-carboxylic acid, which can be decarboxylated upon heating.[15][16]

graph Reissert_Indole_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

oNitrotoluene [label="o-Nitrotoluene"]; DiethylOxalate [label="Diethyl Oxalate"]; Condensation [label="Base-catalyzed\nCondensation"]; Pyruvate [label="o-Nitrophenylpyruvate"]; Reduction [label="Reductive Cyclization\n(e.g., Zn/AcOH)"]; IndoleAcid [label="Indole-2-carboxylic Acid"]; Decarboxylation [label="Decarboxylation (Heat)"]; Indole [label="Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];

oNitrotoluene -> Condensation; DiethylOxalate -> Condensation; Condensation -> Pyruvate; Pyruvate -> Reduction; Reduction -> IndoleAcid; IndoleAcid -> Decarboxylation; Decarboxylation -> Indole; }

Reissert Indole Synthesis Workflow

Limitations in Drug Design:

  • Multi-step Process: The synthesis involves multiple steps, which can be time-consuming and lead to lower overall yields.

  • Harsh Reducing Conditions: The use of strong reducing agents can be incompatible with certain functional groups.

  • Limited Substitution Patterns: The substitution pattern on the final indole is dictated by the starting o-nitrotoluene.

The Hemetsberger-Knittel Indole Synthesis

This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[17]

Mechanism and Causality: The reaction is believed to proceed through a nitrene intermediate, which undergoes cyclization.[17] The starting azido-propenoic esters are typically prepared via a Knoevenagel condensation of an aryl aldehyde with an azidoacetate.

graph Hemetsberger_Knittel_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

ArylAldehyde [label="Aryl Aldehyde"]; Azidoacetate [label="Azidoacetate"]; Condensation [label="Knoevenagel\nCondensation"]; AzidoPropenoate [label="3-Aryl-2-azido-propenoate"]; Thermolysis [label="Thermal Decomposition"]; Nitrene [label="Nitrene Intermediate"]; Cyclization [label="Cyclization"]; IndoleEster [label="Indole-2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

ArylAldehyde -> Condensation; Azidoacetate -> Condensation; Condensation -> AzidoPropenoate; AzidoPropenoate -> Thermolysis; Thermolysis -> Nitrene; Nitrene -> Cyclization; Cyclization -> IndoleEster; }

Hemetsberger-Knittel Synthesis Workflow

Limitations in Drug Design:

  • Thermal Instability: The starting azides can be thermally unstable and potentially explosive.

  • High Temperatures: The thermolysis step requires high temperatures.

  • Limited Availability of Starting Materials: The synthesis of the requisite aryl aldehydes can be a limiting factor.

Method Starting Materials Key Transformation Advantages Disadvantages in Drug Design
Fischer Arylhydrazines, Aldehydes/KetonesAcid-catalyzed cyclization via[10][10]-sigmatropic rearrangementVersatile, widely usedHarsh acidic conditions, high temperatures, regioselectivity issues
Bischler-Möhlau α-Haloketones, AnilinesCyclization of α-anilino ketonesAccess to 2-arylindolesHigh temperatures, often low yields, limited scope
Reissert o-Nitrotoluenes, Diethyl oxalateReductive cyclization of o-nitrophenylpyruvatesUtilizes readily available starting materialsMulti-step, harsh reducing agents, limited substitution patterns
Hemetsberger-Knittel Aryl aldehydes, AzidoacetatesThermal decomposition of azido-propenoatesGood yields for certain substratesThermally unstable intermediates, high temperatures

The Vanguard of Innovation: N-Hydroxyindoles as Advanced Precursors

N-hydroxyindoles have emerged as versatile and powerful precursors for the synthesis of highly functionalized indoles.[10][14] The presence of the N-hydroxy group fundamentally alters the reactivity of the indole core, opening up new avenues for selective functionalization.

Unique Reactivity of N-Hydroxyindoles:

  • Directed C2-Lithiation: The N-hydroxy group can be protected (e.g., as a methoxy or other suitable group) and then act as a powerful directing group for lithiation at the C2 position, a position that is typically less reactive in standard electrophilic substitution reactions of NH-indoles. This allows for the precise introduction of a wide range of substituents at C2.

  • Nucleophilic and Electrophilic Versatility: N-hydroxyindoles can readily undergo both nucleophilic and electrophilic substitutions, providing a rich platform for diversification.

  • Facile Conversion to NH-Indoles: The N-hydroxy group can be easily removed via reduction to yield the corresponding NH-indole, making this a traceless activation strategy.

The Future is Now: The Untapped Potential of 6-Amino-1H-indol-1-ol

While direct experimental data for 6-Amino-1H-indol-1-ol is not yet widely available in the literature, its structure suggests a unique combination of functionalities that could make it an exceptionally valuable building block in drug discovery. By combining the advantageous reactivity of N-hydroxyindoles with the versatile functional handle of an amino group, 6-Amino-1H-indol-1-ol offers a trifecta of opportunities for molecular diversification.

Hypothetical Advantages of 6-Amino-1H-indol-1-ol in Drug Design:

  • Three Points of Diversification: This precursor provides three distinct sites for chemical modification:

    • The N-hydroxy group: Can be alkylated, acylated, or used to direct C2-functionalization.

    • The C6-amino group: A versatile handle for a wide array of transformations, including amidation, sulfonylation, and participation in cross-coupling reactions.

    • The Indole Core: The inherent reactivity of the indole nucleus at positions such as C3 and the benzene ring remains available for further functionalization.

graph Diversification_Potential { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=Mrecord, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Precursor [label="{6-Amino-1H-indol-1-ol | { N-OH | C6-NH2 | Indole Core}}"];

N_Func [label="N-Alkylation/\nAcylation/\nDirected C2-Lithiation", shape=box]; C_Func [label="Amidation/\nSulfonylation/\nCross-Coupling", shape=box]; I_Func [label="C3-Electrophilic\nSubstitution/\nC-H Functionalization", shape=box];

Drug_Analogs [label="Diverse Library of\nDrug Analogs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Precursor:n -> N_Func; Precursor:c -> C_Func; Precursor:i -> I_Func;

N_Func -> Drug_Analogs; C_Func -> Drug_Analogs; I_Func -> Drug_Analogs; }

Diversification Potential of 6-Amino-1H-indol-1-ol
  • Enhanced "Drug-likeness": The introduction of both a hydroxylamine and an amino group can improve the physicochemical properties of the resulting molecules, such as solubility and hydrogen bonding capacity, which are critical for drug efficacy.

  • Rapid Library Synthesis: The orthogonal reactivity of the functional groups could enable the rapid and efficient generation of large libraries of diverse indole analogs for high-throughput screening.

Proposed Experimental Workflow for the Utilization of 6-Amino-1H-indol-1-ol

The following is a proposed, high-level experimental protocol for leveraging the unique reactivity of 6-Amino-1H-indol-1-ol in a drug discovery context.

Step 1: Protection of the N-hydroxy and Amino Groups (if necessary)

  • Dissolve 6-Amino-1H-indol-1-ol in a suitable aprotic solvent (e.g., THF, DCM).

  • Add an appropriate protecting group for the amino function (e.g., Boc anhydride).

  • Protect the N-hydroxy group with a suitable protecting group (e.g., methyl iodide or benzyl bromide) to facilitate subsequent C2-lithiation.

  • Isolate and purify the protected intermediate.

Step 2: C2-Functionalization via Directed Lithiation

  • Dissolve the protected intermediate in anhydrous THF and cool to -78 °C.

  • Add a strong base (e.g., n-butyllithium) dropwise to effect C2-lithiation.

  • Quench the lithiated species with a desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).

  • Work up the reaction and purify the C2-functionalized product.

Step 3: Modification of the C6-Amino Group

  • Selectively deprotect the C6-amino group.

  • Perform the desired chemical transformation (e.g., amide coupling with a carboxylic acid, sulfonylation with a sulfonyl chloride, or a Buchwald-Hartwig amination).

  • Purify the resulting product.

Step 4: Deprotection and Final Diversification

  • Remove the remaining protecting groups to unveil the final drug-like molecule.

  • If desired, further functionalization of the indole core (e.g., at C3) can be performed at this stage.

Conclusion

While traditional indole syntheses have undoubtedly played a crucial role in the history of medicinal chemistry, their limitations in the context of modern drug discovery are becoming increasingly apparent. The demand for more efficient, versatile, and functional-group-tolerant methods is paramount. N-hydroxyindoles represent a significant step forward, and the hypothetical precursor, 6-Amino-1H-indol-1-ol, stands as a testament to the future of indole synthesis. Its unique combination of three distinct points for diversification has the potential to dramatically accelerate the discovery of novel indole-based therapeutics. As synthetic chemists continue to develop methods for the practical synthesis of such advanced building blocks, the landscape of drug design is poised for a paradigm shift.

References

  • Hemetsberger, H.; Knittel, D. Synthesis of Indoles from α-Azido-β-arylacrylic Esters. Monatshefte für Chemie1972, 103 (1), 194-204.
  • Kawase, M.; Sakamoto, S.; Saito, S.; et al. A General Method for the Formation of N-Hydroxyindoles. The Journal of Organic Chemistry2003, 68 (24), 9139–9143.
  • Peet, N. P.; Sunder, S. A Base-Mediated Synthesis of N-Hydroxy- and N-Alkoxyindoles from 2-Nitrostyrenes. Journal of Heterocyclic Chemistry1984, 21 (6), 1807-1812.
  • Nicolaou, K. C.; et al. Synthesis of N-Hydroxyindoles. In Classics in Total Synthesis II; Wiley-VCH: 2003; pp 485-512.
  • Garg, N. K. Strategies for the Synthesis of Bioactive Molecules. Grantome2011.
  • Shindo, M.; Kano, T. Synthesis of Bioactive compounds.
  • Bischler, A.; Möhlau, R. Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft1892, 25 (2), 2860-2873.
  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2241-2245.
  • Reissert, A. Ueber eine neue Synthese von Indolderivaten. Berichte der deutschen chemischen Gesellschaft1897, 30 (1), 1030-1044.
  • Fischer Indole Synthesis. Wikipedia.
  • Chandra, A.; et al. A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry2025.
  • A general and efficient method has been developed for the synthesis of NH-indoles bearing electron-accepting substituents via the modification of corresponding N-hydroxyindoles.
  • Synthesis of Medicinally Important Indole Deriv
  • US Patent No. 8829195.
  • Aminoalkyl indoles, process for their preparation and pharmaceutical compositions thereof.
  • Synthesis and Reactivity of N-Hydroxy-2-aminoindoles.
  • Reissert, A. Ueber die Synthese von Indolderivaten aus o-Nitrotoluol. Berichte der deutschen chemischen Gesellschaft1897, 30 (1), 1030-1044.
  • Knoevenagel, E. Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft1898, 31 (3), 2596-2619.
  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry2017.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing2021.
  • Bischler–Möhlau indole synthesis. Wikipedia.
  • Reissert indole synthesis. Wikipedia.
  • Garg, N. K.
  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online2026.
  • New Bioactive Aromatic Indole Molecules with Monosaccharide Core. DergiPark2022.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
  • Indole deriv
  • Change of Selectivity in C–H Functionalization Promoted by Nonheme Iron(IV)
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC.
  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organoc
  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
  • 6-Aminoindole. Chem-Impex.
  • Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Is
  • P
  • Gold-Catalyzed Synthesis of 6-Hydroxyindoles from Alkynylcyclohexadienones and Substituted Amines. The Journal of Organic Chemistry2019.
  • Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC.
  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC2010.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor2023.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing2021.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI2026.
  • From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'.

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 6-Amino-1H-indol-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Chemical Profiling and Hazard Causality

6-Amino-1H-indol-1-ol (CAS: 877470-59-2) is a specialized indole derivative characterized by the presence of both an aromatic amine and an N-hydroxy functional group[1]. In pharmaceutical research and drug development, compounds containing aromatic amines are frequently utilized as critical pharmacophores; however, they require rigorous logistical and safety protocols due to their inherent toxicity.

The Causality of the Hazard: Aromatic amines are highly lipophilic, allowing them to readily penetrate the skin barrier, which poses severe risks of systemic toxicity and potential mutagenicity[2]. Furthermore, the N-hydroxy moiety significantly increases the molecule's susceptibility to oxidation. In biological and environmental systems, this instability can lead to redox cycling and the generation of reactive oxygen species (ROS)[3]. Because of these mechanisms, improper disposal down the drain can cause severe aquatic toxicity and environmental persistence[2]. Under the Resource Conservation and Recovery Act (RCRA), 6-Amino-1H-indol-1-ol must be strictly managed as a hazardous organic waste[4].

Section 2: Quantitative Hazard Data
Property / ParameterValue / Specification
Chemical Name 6-Amino-1H-indol-1-ol
CAS Number 877470-59-2[1]
Molecular Formula C8H8N2O[1]
Molecular Weight 148.16 g/mol [1]
Chemical Class Aromatic Amine / N-Hydroxy Indole
Primary Hazards Skin/Eye Irritant, Potential Mutagen, Aquatic Toxicity[2]
Waste Classification Non-Halogenated Organic Hazardous Waste[4]
Recommended PPE Nitrile gloves (EN374), Safety goggles, Lab coat, Fume hood[5]
Section 3: Experimental Workflow and Logistics

G Start 6-Amino-1H-indol-1-ol Waste Generation Decision Waste State? Start->Decision Liquid Liquid Waste (Aqueous/Organic) Decision->Liquid Solutions Solid Solid Waste (PPE, Labware) Decision->Solid Contaminated Items Oxidation Permanganate Oxidation (Pre-treatment) Liquid->Oxidation High Concentration CollectionL Non-Halogenated Organic Waste Liquid->CollectionL Standard Concentration CollectionS Solid Hazardous Waste Container Solid->CollectionS Oxidation->CollectionL Neutralized (Colorless) SAA Satellite Accumulation Area (SAA) CollectionL->SAA CollectionS->SAA Disposal EHS Pickup & Incineration SAA->Disposal

Workflow for the segregation, treatment, and disposal of 6-Amino-1H-indol-1-ol waste.

Section 4: Step-by-Step Disposal Methodologies
Protocol A: In-Lab Permanganate Oxidation (For Highly Concentrated Waste)

To mitigate the toxicity of concentrated aromatic amine waste before it enters the institutional waste stream, laboratories can perform an oxidative degradation[6][7]. This protocol uses acidified potassium permanganate to cleave the amine group, rendering the compound into a less toxic, non-reactive state.

Causality & Self-Validation: The addition of sulfuric acid provides the necessary protons to drive the reduction of permanganate (MnO₄⁻) to manganese(II) (Mn²⁺), maximizing its oxidative power[6]. The protocol is a self-validating system: the reaction is complete and safely quenched only when the distinct purple color of the permanganate completely dissipates upon the addition of sodium bisulfite, visually confirming neutralization[6].

  • Preparation: Conduct all procedures inside a certified chemical fume hood. Equip full PPE (nitrile gloves, safety goggles, lab coat)[5].

  • Acidification: In a 5-L reaction flask, prepare a solution of 1.7 N sulfuric acid (H₂SO₄). For every 0.01 mol of 6-Amino-1H-indol-1-ol waste, utilize 3 L of the acid solution[6].

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) to the acidic amine solution[7].

  • Incubation: Allow the reaction mixture to stir at room temperature for a minimum of 8 hours. This duration ensures complete oxidative cleavage of the aromatic amine[6].

  • Quenching: Gradually add solid sodium bisulfite (NaHSO₃) to the mixture under continuous stirring. Continue addition until the purple color completely disappears[6]. This prevents unreacted oxidizer from causing pressure buildup in the waste carboy.

  • Collection: Transfer the neutralized, colorless aqueous mixture to an appropriately labeled hazardous waste container[8].

Protocol B: Standard Segregation and SAA Storage

For standard laboratory concentrations (e.g., dilute solutions, HPLC effluents, or solid waste), direct segregation and collection is the preferred logistical route.

Causality of Segregation: While controlled oxidation with KMnO₄ degrades the amine safely in a dilute, aqueous environment (Protocol A), indiscriminate mixing of concentrated aromatic amines with strong oxidizers or acids in an unmonitored waste carboy can lead to uncontrolled exothermic reactions, gas evolution, and fires[5][9].

  • Waste Segregation: Never mix 6-Amino-1H-indol-1-ol waste with strong acids, oxidizers, or halogenated solvents[5][9].

  • Liquid Waste Collection: Pour liquid waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Label the container explicitly as "Hazardous Waste: Toxic Organic - 6-Amino-1H-indol-1-ol (Aromatic Amine)"[5].

  • Solid Waste Collection: All contaminated consumables—including nitrile gloves, pipette tips, and weighing paper—must be treated as hazardous waste and placed in a designated solid waste drum[5][8].

  • SAA Storage: Store the sealed containers in the laboratory's designated Satellite Accumulation Area (SAA). Ensure the use of secondary containment trays to capture any potential leaks[8].

  • EHS Pickup & Incineration: Request a waste pickup from the institutional Environmental Health and Safety (EHS) office before the container reaches 90% capacity or exceeds the regulatory accumulation limit (typically 90 days)[4]. The ultimate disposal method is high-temperature chemical incineration equipped with an afterburner and scrubber[10].

Section 5: Spill Response Protocol

In the event of a localized spill of 6-Amino-1H-indol-1-ol:

  • Evacuate personnel from the immediate area and ensure the fume hood is operating at maximum exhaust[10].

  • For solid spills: Do not sweep dry, as this aerosolizes the toxic amine. Gently cover the powder with damp absorbent pads to suppress dust.

  • For liquid spills: Apply an inert absorbent material (e.g., vermiculite or a commercial spill pillow). Avoid using combustible materials like sawdust[2].

  • Collect all absorbed material using non-sparking tools and place it into a solid hazardous waste container for EHS pickup[10].

References
  • CAS:877470-59-2 6-Amino-1H-indol-1-ol, Bidepharm.
  • Chemical Waste Disposal Guidelines, HKUST.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals, EPFL.
  • Hazardous Laboratory Chemicals Disposal Guide, IFSC.
  • Proper Disposal of Aromatic Amines: A Guide for Laboratory Professionals, Benchchem.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution, SKC Inc.
  • A Guide to the Generation, Storage and Disposal of Hazardous Waste, Auburn University.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Publications.
  • Lab Waste Management and Disposal Guide, Roger Williams University.
  • Hazardous Waste Disposal Procedures, Michigan Technological University.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.